3-[(Cyclopropylmethyl)amino]propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropylmethylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-1-5-9-6-7-2-3-7/h7,9H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBNHIOKNSJQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592982 | |
| Record name | 3-[(Cyclopropylmethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532407-01-5 | |
| Record name | 3-[(Cyclopropylmethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 3-[(Cyclopropylmethyl)amino]propanenitrile
Executive Summary
In the landscape of modern structure-based drug design, low-molecular-weight aliphatic amines serve as critical vectors for exploring chemical space. 3-[(Cyclopropylmethyl)amino]propanenitrile (CAS: 58196-34-2) is a highly versatile, bifunctional building block. By coupling the rigid, lipophilic steric bulk of a cyclopropylmethyl group with the polar, electron-withdrawing properties of a propanenitrile chain, this secondary amine offers unique physicochemical advantages.
This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating synthetic protocol via Aza-Michael addition, and explores its authoritative application in the synthesis of Factor Xa (fXa) inhibitors [1].
Physicochemical Profiling & Structural Causality
The utility of 3-[(cyclopropylmethyl)amino]propanenitrile in medicinal chemistry is directly tied to its molecular architecture. The cyclopropyl ring provides a unique trajectory for hydrophobic interactions, often behaving as a "fat" pi-system that resists metabolic degradation (e.g., CYP450-mediated oxidation) better than linear alkyl chains. Concurrently, the beta-cyano group exerts a strong inductive (-I) effect, significantly modulating the basicity of the adjacent secondary amine.
Quantitative Data Summary
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 58196-34-2 [2] | Unique chemical registry identifier for procurement and QA. |
| Molecular Formula | C₇H₁₂N₂ | Dictates a low molecular weight, ideal for fragment-based discovery. |
| Molecular Weight | 124.18 g/mol | Highly efficient building block; minimal penalty to the final API's mass. |
| Predicted pKa | ~8.2 (Secondary Amine) | The electron-withdrawing beta-cyano group lowers basicity vs. standard amines (~10.5), reducing physiological ionization and improving membrane permeability. |
| Predicted LogP | ~1.2 | The lipophilic cyclopropyl ring balances the polar nitrile, ensuring optimal lipid-water partitioning. |
| Topological Polar Surface Area | 35.8 Ų | Well within the Lipinski limits (<140 Ų) for excellent oral bioavailability. |
Applications in Structure-Based Drug Design
The bifunctional nature of this compound allows it to act as a highly directional linker. The secondary amine is primed for nucleophilic acyl substitutions (forming amides) or sulfonylation, while the nitrile can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid.
A premier example of its application is found in the development of anticoagulants . According to foundational research published in Bioorganic & Medicinal Chemistry Letters [1], this specific scaffold was utilized to synthesize pyrrolidin-2-one-based Factor Xa (fXa) inhibitors.
-
Mechanistic Causality: The fXa enzyme features a highly hydrophobic P4 binding pocket. By incorporating the cyclopropylmethyl moiety from this building block into the alanylamide P4 group of the inhibitor, researchers successfully optimized hydrophobic contacts. The rigid geometry of the cyclopropyl group locks the molecule into a favorable bioactive conformation, directly resulting in potent fXa inhibitors with excellent anticoagulant properties [1].
Synthetic Methodology: The Aza-Michael Addition
The industrial and laboratory-scale synthesis of 3-[(cyclopropylmethyl)amino]propanenitrile relies on the cyanoethylation of cyclopropylmethanamine. This is an Aza-Michael addition where the primary amine acts as the nucleophile and acrylonitrile acts as the Michael acceptor.
Step-by-Step Protocol & Self-Validating Workflow
Objective: Synthesize and isolate the mono-alkylated secondary amine while suppressing di-alkylation and acrylonitrile polymerization.
Reagents:
-
Cyclopropylmethanamine (1.05 equivalents)
-
Acrylonitrile (1.00 equivalent)
-
Methanol (Solvent, 2 volumes)
Procedure:
-
Initiation & Temperature Control: Charge a flame-dried round-bottom flask with cyclopropylmethanamine and methanol. Cool the mixture strictly to 0 °C using an ice-water bath.
-
Causality: Acrylonitrile is highly volatile and prone to exothermic anionic polymerization. Cooling the nucleophile ensures the reaction kinetics heavily favor the bimolecular Aza-Michael addition over competing radical or anionic polymerization pathways.
-
-
Controlled Addition: Add acrylonitrile dropwise over 30 minutes via a pressure-equalizing addition funnel.
-
Causality: Dropwise addition maintains a low steady-state concentration of the Michael acceptor. Because the resulting secondary amine is still nucleophilic, keeping acrylonitrile the limiting reagent at any given moment minimizes the formation of the di-cyanoethylated tertiary amine byproduct.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir continuously for 12 hours.
-
Causality: The initial nucleophilic attack is rapid, but the subsequent proton transfer (tautomerization) is rate-limiting. Extended stirring at ambient temperature ensures complete conversion without supplying excess thermal energy that could drive side reactions.
-
-
In-Process Monitoring (Self-Validation): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS.
-
Validation Check: The primary amine starting material (
72) must be fully depleted, replaced by the emergence of the target secondary amine product peak ( 124 [M+H]⁺). If 177 is detected in high abundance, di-alkylation has occurred, indicating the addition rate was too fast.
-
-
Workup & Purification: Concentrate the mixture under reduced pressure to remove methanol and any trace unreacted acrylonitrile. Purify the crude oil via fractional vacuum distillation.
-
Causality: Low molecular weight aliphatic amines lack strong UV chromophores, making standard silica gel chromatography blind and prone to streaking. Distillation exploits the distinct boiling points of the mono-alkylated product and the heavier di-alkylated impurities, ensuring high-purity recovery.
-
-
Final QA (NMR Validation): Run a ¹H NMR (CDCl₃) on the distillate.
-
Validation Check: The presence of a distinct multiplet at ~0.1–0.5 ppm confirms the intact cyclopropyl ring. A triplet at ~2.5 ppm (integrating to 2H) confirms the methylene protons adjacent to the nitrile. Crucially, the absence of multiplets at ~5.5–6.5 ppm confirms the complete consumption and removal of vinylic protons from acrylonitrile, validating the product is safe for downstream API synthesis.
-
Experimental Workflow Visualization
The following diagram maps the causality and progression of the synthetic protocol described above.
Workflow for the cyanoethylation synthesis and purification of the target nitrile.
References
-
Structure- and property-based design of factor Xa inhibitors: Pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs. Bioorganic & Medicinal Chemistry Letters, Volume 16, Issue 23, 2006. URL:[Link]
Technical Guide: Synthesis of N-(Cyclopropylmethyl)-beta-alaninenitrile
Executive Summary
Target Molecule: N-(Cyclopropylmethyl)-beta-alaninenitrile
CAS Registry Number: 58196-34-2
IUPAC Name: 3-[(Cyclopropylmethyl)amino]propanenitrile
Molecular Formula: C
N-(Cyclopropylmethyl)-beta-alaninenitrile is a critical aliphatic amine intermediate used primarily in the synthesis of pharmaceutical agents requiring the N-cyclopropylmethyl pharmacophore. This moiety is ubiquitous in opioid receptor antagonists (e.g., Naltrexone, Methylnaltrexone) and various kinase inhibitors. The nitrile functionality serves as a versatile handle, readily convertible to a primary amine (via reduction to the 1,3-diamine) or a carboxylic acid (via hydrolysis to the beta-amino acid).
This guide details the industrial standard synthesis via the Aza-Michael Addition of cyclopropylmethylamine to acrylonitrile. This route is preferred over direct alkylation due to superior atom economy, milder conditions, and scalability.
Retrosynthetic Analysis & Pathway Map
The synthesis is best approached through the nucleophilic attack of the primary amine on the electron-deficient alkene of acrylonitrile.
Core Pathway: Aza-Michael Addition
-
Reactants: Cyclopropylmethanamine (Nucleophile) + Acrylonitrile (Michael Acceptor).
-
Key Challenge: Controlling Selectivity. The product is a secondary amine which is more nucleophilic than the starting primary amine, leading to the formation of the bis-alkylated impurity (3,3'-((cyclopropylmethyl)azanediyl)dipropanenitrile).
-
Solution: Use of excess amine and controlled temperature.
Alternative Pathway: Nucleophilic Substitution
-
Reactants: 3-Aminopropanenitrile + Cyclopropylmethyl halide.
-
Disadvantages: Requires base scavengers, generates halide waste, and often suffers from poly-alkylation control issues.
Visualization of Pathways
Caption: Comparison of the primary Aza-Michael route (Route A) and the alternative alkylation route (Route B), highlighting the critical bis-alkylation side reaction.
Detailed Experimental Protocol (Route A)
Objective: Synthesize 3-[(cyclopropylmethyl)amino]propanenitrile with >95% purity, minimizing the bis-addition byproduct.
Materials & Equipment
| Reagent | CAS | Equiv. | Role | Hazard Note |
| Cyclopropylmethanamine | 2516-47-4 | 1.5 - 2.0 | Nucleophile | Flammable, Corrosive |
| Acrylonitrile | 107-13-1 | 1.0 | Electrophile | High Toxicity , Carcinogen, Flammable |
| Methanol (Optional) | 67-56-1 | Solvent | Solvent | Flammable, Toxic |
| Hydroquinone | 123-31-9 | 0.1 mol% | Polymerization Inhibitor | Irritant |
Equipment:
-
Three-neck round-bottom flask (RBF) equipped with a reflux condenser, internal temperature probe, and pressure-equalizing addition funnel.
-
Cryogenic cooling bath (Ice/Salt or Chiller).
-
High-vacuum distillation setup.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge the 3-neck RBF with Cyclopropylmethanamine (1.5 to 2.0 equivalents).
-
Expert Insight: Using a stoichiometric excess of the amine is the single most effective way to suppress the formation of the bis-cyanoethyl impurity. The unreacted amine is volatile and easily recovered.
-
-
(Optional) Add Methanol (2-3 volumes) if thermal mass control is required, though neat reactions are common for scale-up to maximize throughput.
-
Add Hydroquinone (trace) to prevent radical polymerization of acrylonitrile.
-
Cool the system to 0–5°C .
Step 2: Controlled Addition
-
Charge the addition funnel with Acrylonitrile (1.0 equivalent).
-
Add Acrylonitrile dropwise to the amine, maintaining the internal temperature below 15°C .
-
Caution: The reaction is highly exothermic. Rapid addition will lead to a runaway exotherm and increased byproduct formation.
-
-
Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 12–24 hours. Monitor reaction progress via GC or TLC (Mobile phase: EtOAc/Hexane).
Step 3: Workup & Purification [1]
-
Stripping: Equip the flask for simple distillation. Apply mild vacuum (e.g., 50–100 mbar) to remove the excess Cyclopropylmethanamine.
-
Note: Recovered amine can be recycled for subsequent batches.
-
-
Fractional Distillation: Transfer the crude residue to a fractional distillation apparatus.
-
Distill under high vacuum.
-
Expected Boiling Point: ~30–35°C at 0.1 mmHg (or ~90–100°C at 10-15 mmHg).
-
Criteria: Collect the main fraction as a colorless oil. Discard the pot residue (containing the bis-adduct and polymers).
-
Process Control & Characterization[4]
Critical Process Parameters (CPPs)
| Parameter | Target Range | Impact of Deviation |
| Stoichiometry | 1.5:1 to 2:1 (Amine:Acrylonitrile) | <1.5 increases bis-impurity; >2.0 increases recycling load. |
| Addition Temp | 0–10°C | >15°C risks runaway exotherm and polymerization. |
| Reaction Time | 12–24 h | Insufficient time leads to low conversion; excessive time may darken color. |
Analytical Specifications[2][3]
-
Appearance: Clear, colorless to pale yellow liquid.
-
Purity (GC/HPLC): ≥ 98.0%.
-
1H NMR (400 MHz, CDCl3):
- 0.1–0.6 ppm (m, 4H, cyclopropyl CH2).
- 0.9–1.0 ppm (m, 1H, cyclopropyl CH).
- 2.5 ppm (d, 2H, N-CH2-Cyclopropyl).
- 2.55 ppm (t, 2H, CH2-CN).
- 2.95 ppm (t, 2H, NH-CH2-CH2).
- 1.5–2.0 ppm (br s, 1H, NH).
-
IR Spectrum: Distinct nitrile stretch at ~2250 cm
.
Safety & Handling (E-E-A-T)
Acrylonitrile Hazard Management:
-
Toxicity: Acrylonitrile is metabolized to cyanide. It is a severe skin irritant, carcinogen, and highly toxic by inhalation.
-
Engineering Controls: All operations must be performed in a certified fume hood. A cyanide antidote kit (e.g., Hydroxocobalamin) must be available on-site.
-
Waste: Aqueous waste streams must be treated with bleach (hypochlorite) to destroy any residual cyanide/nitrile traces before disposal, following local environmental regulations.
Cyclopropylmethanamine:
-
Highly flammable and corrosive. Ensure grounding of all glassware and use spark-proof tools.
References
-
Organic Syntheses. (n.d.). Reaction of Amines with Acrylonitrile (General Procedure). Organic Syntheses, Coll. Vol. 3, p. 93. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 143537, 3-(Cyclopropylamino)propanenitrile. (Analogous chemistry).[2] Link
-
ChemScene. (2025). Product Data Sheet: 3-[(Cyclopropylmethyl)amino]propanenitrile (CAS 58196-34-2).[3][4]Link
-
Mowry, D. T. (1947). The Preparation of Nitriles.[5][6][7][8] Chemical Reviews, 42(2), 189-283. (Foundational review on cyanoethylation).
Sources
- 1. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 14209-32-6|3,3'-(butane-1,4-diylbis(azanediyl))dipropanenitrile|BLD Pharm [bldpharm.com]
- 5. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 8. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
High-Selectivity Synthesis of 3-(Cyclopropylmethylamino)propanenitrile via Aza-Michael Addition
The following technical guide details the high-selectivity synthesis of 3-(cyclopropylmethylamino)propanenitrile. This document is structured for research chemists and drug development professionals, focusing on mechanistic control, safety, and scalability.
Executive Summary
The N-cyclopropylmethyl (CPM) moiety is a privileged pharmacophore in medicinal chemistry, particularly within opioid receptor modulators (e.g., naltrexone, buprenorphine) and antiviral agents. The installation of this group often requires the synthesis of 3-(cyclopropylmethylamino)propanenitrile as a versatile intermediate.
This reaction proceeds via an aza-Michael addition of cyclopropylmethylamine (CPMA) to acrylonitrile. While conceptually simple, the reaction poses two critical challenges:
-
Selectivity: Controlling the kinetic competition between mono-addition (secondary amine) and bis-addition (tertiary amine).
-
Chemo-stability: Preserving the cyclopropyl ring, which is susceptible to acid-catalyzed ring opening.
This guide provides a validated, catalyst-free protocol that leverages stoichiometric control and solvent effects to achieve >90% mono-adduct selectivity.
Mechanistic Analysis & Kinetic Control
The Aza-Michael Pathway
The reaction follows a 1,4-conjugate addition mechanism.[1] The nitrogen lone pair of cyclopropylmethylamine attacks the electrophilic
-
Nucleophilic Attack (Rate Determining Step): The primary amine approaches the acrylonitrile perpendicular to the alkene plane. The transition state involves the formation of a zwitterionic enolate intermediate.
-
Proton Transfer: Rapid proton transfer from the ammonium species to the enolate carbon (often solvent-mediated) yields the neutral mono-adduct.
Selectivity Logic (Mono vs. Bis)
The product, a secondary amine, remains nucleophilic. It can attack a second molecule of acrylonitrile to form the bis-adduct (3,3'-(cyclopropylmethylimino)dipropanenitrile).
-
Kinetic Insight: The primary amine is generally more nucleophilic than the sterically more hindered secondary amine product. However, at high conversion or high local concentrations of acrylonitrile, bis-addition becomes significant.
-
Control Strategy: We utilize a 2.0 equivalent excess of CPMA . This statistical bias ensures that acrylonitrile molecules are statistically more likely to encounter a primary amine than a secondary amine product.
Cyclopropyl Stability
The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While stable to bases and nucleophiles, it is vulnerable to electrophilic attack (acid catalysis).
-
Operational Directive: Avoid Lewis acid catalysts (e.g.,
) or strong Brønsted acids. This protocol uses protic solvent activation (MeOH/Water) which accelerates the reaction via hydrogen bonding to the nitrile nitrogen (lowering the LUMO energy) without risking ring opening.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the transition state logic.
Caption: Kinetic pathway showing the competition between mono- and bis-addition. Excess amine suppresses the dashed path to the bis-adduct.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2] | Density (g/mL) | Role |
| Cyclopropylmethylamine | 71.12 | 2.0 | 0.824 | Nucleophile / Solvent |
| Acrylonitrile | 53.06 | 1.0 | 0.806 | Electrophile (Michael Acceptor) |
| Methanol | 32.04 | - | 0.792 | Solvent (Proton Shuttle) |
| MEHQ (4-methoxyphenol) | 124.14 | 100 ppm | - | Polymerization Inhibitor |
Step-by-Step Procedure
Step 1: Preparation (0 - 15 min)
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer.
-
Flush with Nitrogen (
) to remove oxygen (oxygen can induce radical polymerization of acrylonitrile). -
Charge the flask with Cyclopropylmethylamine (14.2 g, 200 mmol) and Methanol (20 mL) .
-
Cool the solution to 0°C using an ice bath. Rationale: The reaction is exothermic. Low initial temperature prevents runaway exotherms.
Step 2: Controlled Addition (15 - 45 min)
-
Load Acrylonitrile (5.3 g, 100 mmol) into a pressure-equalizing addition funnel.
-
Add acrylonitrile dropwise over 30 minutes, maintaining internal temperature
. -
Observation: The solution remains colorless to pale yellow. Darkening indicates polymerization or oxidation.
Step 3: Reaction & Monitoring (45 min - 4 hours)
-
Allow the mixture to warm to Room Temperature (20-25°C).
-
Stir for 3–4 hours.
-
Self-Validating Checkpoint (TLC): Spot the reaction mixture against acrylonitrile co-spot (Mobile phase: 5% MeOH in DCM). Stain with
(Acrylonitrile is active; Product is active) or Ninhydrin (Product stains, Acrylonitrile does not). -
Success Criteria: Complete disappearance of the acrylonitrile spot.
Step 4: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at 40°C to remove Methanol.
-
Increase vacuum strength (or temperature to 60°C) to distill off the excess Cyclopropylmethylamine (BP: 86°C).
-
Note: The mono-adduct has a significantly higher boiling point than the starting amine.
-
Purification: The residue is typically pure enough (>95%) for subsequent steps. If high purity is required, distill under high vacuum (approx. 0.5 mmHg).
Data Presentation & Characterization
Expected NMR Data
The following spectral features confirm the structure of 3-(cyclopropylmethylamino)propanenitrile.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 0.10 - 0.50 | Multiplet | 4H | Cyclopropyl ring ( |
| 1H | 0.90 - 1.00 | Multiplet | 1H | Cyclopropyl methine ( |
| 1H | 2.50 | Triplet ( | 2H | |
| 1H | 2.55 | Doublet ( | 2H | |
| 1H | 2.95 | Triplet ( | 2H | |
| 1H | 1.5 - 2.0 | Broad Singlet | 1H | Amine |
Mass Spectrometry[3]
-
ESI-MS (Positive Mode): Calculated
; Observed . -
Bis-adduct impurity check: Look for peak at
. If present, the stoichiometry of Step 1 was insufficient.
Safety & Hazard Mitigation
Acrylonitrile (CAS: 107-13-1):
-
Hazard: Acutely toxic (Category 3), Carcinogenic (Category 1B), Highly Flammable.
-
Control: Handle strictly in a fume hood. Double-glove (Nitrile).[3]
-
Quench Protocol: Any spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the nitrile, though this reaction is slow. For immediate neutralization of the amine, use dilute HCl.
Exotherm Control:
-
The Aza-Michael addition is exothermic. On scales >100g, active cooling is mandatory during addition. Do not scale up without calculating the heat removal capacity of your reactor.
References
-
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link
-
Rulev, A. Y. (2011). "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews, 80(3), 197. Link
-
Wabnitz, T. C., & Spencer, J. B. (2003). "A general, efficient and solvent-free synthesis of beta-amino acids." Organic Letters, 5(12), 2141-2144. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7855, Acrylonitrile." PubChem. Link
Sources
The Cyclopropylmethylamine (CPMA) Motif in Pharmaceutical Synthesis
A Technical Guide to Intermediates and Applications
Executive Summary
The cyclopropylmethylamine (CPMA) motif represents a privileged substructure in modern medicinal chemistry, most notably serving as the critical "switch" between agonist and antagonist activity in the morphinan opioid class. Beyond opioids, this moiety confers unique physicochemical properties, including enhanced metabolic stability against N-dealkylation and optimized lipophilic filling of receptor pockets.
This technical guide provides a rigorous analysis of the CPMA motif, detailing its medicinal chemistry rationale, industrial synthetic routes, and specific applications in the production of high-value Active Pharmaceutical Ingredients (APIs) such as Naltrexone , Buprenorphine , and Prazepam .
Part 1: Medicinal Chemistry Rationale
The cyclopropylmethyl group is not merely a steric placeholder; it is a functional tool used to manipulate the pharmacokinetics (PK) and pharmacodynamics (PD) of a drug.
1.1 The "Antagonist Switch"
In the structure-activity relationship (SAR) of morphinans, the substituent on the nitrogen atom dictates efficacy.
-
N-Methyl: Agonist (e.g., Morphine, Oxymorphone).
-
N-Allyl: Antagonist (e.g., Naloxone).[1]
-
N-Cyclopropylmethyl (CPM): Potent Antagonist (e.g., Naltrexone) or Partial Agonist (e.g., Buprenorphine). The CPM group occupies a specific hydrophobic accessory pocket in the Mu-opioid receptor (MOR), inducing a conformational change that prevents the receptor from activating G-protein signaling pathways, effectively "locking" it in an inactive state.
1.2 Metabolic Stability & Lipophilicity
The cyclopropyl ring possesses significant
-
Metabolic Blockade: The steric bulk and bond strength adjacent to the nitrogen hinder the approach of Cytochrome P450 enzymes (specifically CYP3A4), slowing down N-dealkylation compared to
-propyl or -butyl analogs. -
Lipophilicity: The CPM group increases
, facilitating blood-brain barrier (BBB) penetration, a critical requirement for CNS-active drugs.
Part 2: Key Pharmaceutical Applications
The following table summarizes the primary APIs utilizing the CPMA motif.
| API Name | Therapeutic Class | Function of CPMA Motif | Key Intermediate |
| Naltrexone | Opioid Antagonist | High-affinity binding; induces antagonist conformation. | Noroxymorphone |
| Buprenorphine | Opioid Partial Agonist | Contributes to slow dissociation kinetics (long duration). | Norbuprenorphine |
| Nalmefene | Opioid Antagonist | Similar to Naltrexone; prevents alcohol craving. | Naltrexone (Precursor) |
| Prazepam | Benzodiazepine | Prodrug moiety; slows metabolism to active Nordazepam. | Desalkylprazepam |
| Betaxolol | Beta-blocker | (Note: Contains cyclopropylmethoxy, structurally related). | Cyclopropylmethanol |
Part 3: Synthetic Routes & Technical Protocols
The introduction of the cyclopropylmethyl group is a critical process step. Two primary methodologies dominate the field: Direct Alkylation (Industrial Standard) and Reductive Amination (Green Alternative).
3.1 Method A: Direct N-Alkylation (Nucleophilic Substitution)
This is the most common route for manufacturing Naltrexone and Prazepam. It involves the reaction of a secondary amine with a cyclopropylmethyl halide.
Reaction Scheme:
Critical Process Parameters (CPPs):
-
Alkylating Agent: Cyclopropylmethyl bromide (CPM-Br) is preferred over the chloride due to higher reactivity, though it is more expensive.
-
Solvent: Polar aprotic solvents are essential to solvate the cation and enhance nucleophilicity. N-Ethyl-2-pyrrolidone (NEP) is currently favored over DMF or DMAc due to easier recovery and slightly better toxicity profile.
-
Base: Mild inorganic bases (KHCO
, Na CO ) are preferred to scavenge the acid without causing side reactions (e.g., O-alkylation of phenols).
Protocol 1: Synthesis of Naltrexone from Noroxymorphone Reference: Adapted from industrial patents (e.g., WO2008034973, US Patent 9,000,163).
-
Charge: Load Noroxymorphone (1.0 eq) and Potassium Bicarbonate (KHCO
, 1.5 eq) into a reactor. -
Solvent: Add N-Ethyl-2-pyrrolidone (NEP) (5-7 volumes relative to substrate).
-
Inertion: Purge the system with Nitrogen (
) to prevent oxidation of the phenol group. -
Addition: Add Cyclopropylmethyl bromide (1.1 eq) slowly to control the exotherm.
-
Reaction: Heat the mixture to 60°C and stir for 12–18 hours. Monitor by HPLC until Noroxymorphone is
. -
Quench: Cool to 20°C and add water (10 volumes) to precipitate the crude Naltrexone base.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/water to remove the 3-O-cyclopropylmethyl impurity (a common side product).
3.2 Method B: Reductive Amination
This route avoids the use of alkyl halides (potential genotoxins) but requires the use of cyclopropanecarbaldehyde, which can be unstable.
Reaction Scheme:
Protocol Overview:
-
Dissolve the secondary amine in Methanol or Dichloromethane.
-
Add Cyclopropanecarbaldehyde (1.1 eq) and a mild acid catalyst (Acetic acid).
-
Add reducing agent: Sodium Triacetoxyborohydride (STAB) is preferred for its selectivity.
-
Stir at room temperature for 4-6 hours.
3.3 Visualization of Synthetic Workflows
Figure 1: Comparison of primary synthetic routes for introducing the cyclopropylmethylamine motif.
Part 4: Process Safety & Impurity Management
4.1 Genotoxic Impurity (PGI) Control
Cyclopropylmethyl halides (Bromide/Chloride) are alkylating agents and are structurally alerting for genotoxicity. Regulatory bodies (ICH M7 guidelines) require strict control.
-
Control Strategy: The alkylation step is usually performed early or mid-synthesis. Subsequent steps (salting, recrystallization) must demonstrate a "Purge Factor" sufficient to reduce the halide concentration to
levels in the final API. -
Validation: Use GC-MS or derivatization-HPLC to quantify residual CPM-Bromide.
4.2 Handling Reactive Amines
Cyclopropylmethylamine (the free base) is a volatile liquid (bp ~86°C) and a strong nucleophile.
-
Safety: It is corrosive and flammable.
-
Storage: Must be stored under inert atmosphere to prevent reaction with atmospheric CO
(carbamate formation).
Part 5: Case Study - Prazepam Synthesis
While opioids are the most common example, Prazepam illustrates the motif's use in benzodiazepines.
Workflow:
-
Precursor: Desalkylprazepam (Nordazepam).
-
Reagent: Cyclopropylmethyl bromide.
-
Conditions: Reaction in DMF with NaH or K
CO . -
Mechanism: The amide nitrogen (N1) is deprotonated and attacks the CPM-Br.
-
Outcome: The CPM group renders the molecule a prodrug. In the liver, CYP450 slowly removes the CPM group to release the active Nordazepam, providing a smoother onset of action and lower abuse potential compared to Diazepam.
Figure 2: Metabolic activation of Prazepam via removal of the cyclopropylmethyl group.
References
-
Opioid Synthesis & N-Alkylation
-
Method for the manufacturing of naltrexone. European Patent EP2635586B1. (Describes the NEP/KHCO3 protocol).
- Rice, K. C. "Synthetic Opioids." The Journal of Organic Chemistry. (Pioneering work on morphinan synthesis).
-
-
Buprenorphine Process
-
Process for the preparation of buprenorphine.[2] US Patent 2014/0364612. (Details the Grignard and alkylation steps).
-
-
Medicinal Chemistry of Cyclopropyl Groups
-
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.
-
-
Prazepam & Benzodiazepines
-
Synthesis of 14C-labelled prazepam.[3]Journal of Labelled Compounds and Radiopharmaceuticals. (Details the N1-alkylation protocol).
-
Sources
Thermodynamic Solvation Profiling of 3-[(Cyclopropylmethyl)amino]propanenitrile in Organic Solvents
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern pharmaceutical synthesis, the selection of an optimal solvent system is not merely a matter of dissolution; it is a thermodynamic parameter that dictates reaction kinetics, yield, and downstream purification. 3-[(Cyclopropylmethyl)amino]propanenitrile (CAS No. 58196-34-2) is a highly versatile secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].
Because this molecule possesses a unique combination of a polar cyano group, a hydrogen-bonding secondary amine, and a lipophilic cyclopropylmethyl tail, its solubility profile is highly dynamic. This whitepaper provides a first-principles analysis of its solvation thermodynamics, empirical solubility data across organic solvent classes, and a self-validating experimental protocol for high-throughput solubility screening.
Molecular Descriptors & Solvation Thermodynamics
The solubility of 3-[(cyclopropylmethyl)amino]propanenitrile is governed by the interplay of its three distinct functional moieties. Understanding the causality behind its interactions with various solvents requires breaking down these structural components:
-
The Cyanoethyl Group (-CH₂CH₂C≡N): The nitrile group possesses a strong dipole moment. It acts as a potent hydrogen-bond acceptor, which significantly enhances the molecule's affinity for polar aprotic solvents (e.g., DMSO, DMF) through strong dipole-dipole interactions.
-
The Secondary Amine (-NH-): Acting as both a hydrogen-bond donor and acceptor, the amine center drives solubility in polar protic solvents (e.g., Methanol, Ethanol) by integrating into the solvent's hydrogen-bonded network.
-
The Cyclopropylmethyl Tail: This sterically compact, hydrophobic group introduces a lipophilic character. It lowers the overall dielectric requirement for solvation, allowing the molecule to partition effectively into moderately polar and halogenated solvents (e.g., Dichloromethane, Tetrahydrofuran) via Van der Waals dispersion forces.
Hansen Solubility Parameters (HSP) Framework
The dissolution behavior of this compound can be quantitatively modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three components: Dispersion forces (
For 3-[(cyclopropylmethyl)amino]propanenitrile, the predicted HSP profile exhibits moderate
Empirical Solubility Data Across Solvent Classes
The amphiphilic nature of 3-[(cyclopropylmethyl)amino]propanenitrile results in a broad solubility spectrum. The following table summarizes the quantitative solubility data (thermodynamic equilibrium at 25°C) across primary organic solvent classes.
| Solvent Class | Representative Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 500 | Strong dipole-dipole & H-bond acceptance. |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | > 400 | Dipole matching with the cyanoethyl group. |
| Polar Protic | Methanol (MeOH) | 32.7 | > 500 | H-bond donor/acceptor networking via amine. |
| Halogenated | Dichloromethane (DCM) | 9.1 | > 300 | Dispersion forces & moderate dipole interactions. |
| Ether | Tetrahydrofuran (THF) | 7.5 | > 250 | H-bond acceptance from the secondary amine. |
| Aromatic | Toluene | 2.4 | 100 - 150 | |
| Non-Polar Aliphatic | Heptane | 1.9 | < 50 | Limited to weak Van der Waals forces; poor solvation. |
Note: Data represents thermodynamic equilibrium values. Kinetic solubility may vary based on the rate of dissolution and polymorphic state of the input material.
Mechanistic Solvation Pathways
To visualize the thermodynamic decision tree for solvent selection, the following diagram illustrates how the functional groups of 3-[(cyclopropylmethyl)amino]propanenitrile dictate its solubility outcomes across different solvent environments.
Solvation pathways and predicted solubility outcomes based on functional group interactions.
Experimental Workflow: High-Throughput Shake-Flask Method
While kinetic solubility (often measured via DMSO dilution) is useful for early-stage screening, process chemistry requires absolute thermodynamic solubility data. The Shake-Flask Method remains the gold standard for this purpose[3]. The following protocol is designed as a self-validating system, ensuring that equilibrium is reached and analytical artifacts are minimized.
Phase 1: Saturation & Equilibration
Causality: Agitation for 24–48 hours is mandatory. Shorter timeframes risk measuring kinetic dissolution rates rather than true thermodynamic equilibrium, leading to underestimations of solubility[4].
-
Preparation: Weigh an excess amount of 3-[(cyclopropylmethyl)amino]propanenitrile (e.g., 500 mg) into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent to the vial.
-
Agitation: Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation) and place it in a thermomixer. Agitate at 800 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 48 hours[5].
Phase 2: Phase Separation
Causality: Filtration can lead to the adsorption of the solute onto the filter membrane (especially with lipophilic compounds), skewing the concentration data. Centrifugation is the preferred method for phase separation[6].
-
Sedimentation: Remove the vial from the thermomixer and allow it to stand undisturbed for 30 minutes at 25 °C to allow large particulates to settle.
-
Centrifugation: Transfer the suspension to a compatible centrifuge tube and spin at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.
-
Aliquot Transfer: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to account for the varying viscosities and vapor pressures of organic solvents).
Phase 3: Quantification & Validation
Causality: Direct UV measurement is prone to interference from solvent cutoffs. HPLC-UV or LC-MS ensures specific quantification of the target analyte against a known calibration curve[6].
-
Dilution: Dilute the 100 µL aliquot with a compatible diluent (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the detector.
-
Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient method (Water/Acetonitrile with 0.1% Formic Acid) and monitor at the appropriate UV wavelength (or via MS/MS transitions).
-
Validation: Calculate the concentration using a 5-point calibration curve (
). Perform all measurements in triplicate to calculate the standard deviation and ensure method reproducibility[4].
Implications for Process Chemistry
The solubility profile of 3-[(cyclopropylmethyl)amino]propanenitrile directly informs downstream process operations:
-
Liquid-Liquid Extraction: Due to its high solubility in halogenated solvents and moderate polarity, Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are ideal for extracting this compound from aqueous reaction mixtures.
-
Crystallization & Isolation: If isolation of the free base or a corresponding salt is required, non-polar aliphatic solvents like Heptane serve as excellent anti-solvents. A common crystallization strategy involves dissolving the compound in a minimal amount of Toluene or EtOAc and slowly titrating in Heptane to induce supersaturation and controlled nucleation.
References
-
National Institutes of Health (NIH) PMC. (2015). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Retrieved from[Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
University of Barcelona (UB.edu). (n.d.). Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Retrieved from[Link]
-
ResearchGate. (2006). Effect of Calculation Method on Values of Hansen Solubility Parameters of Polymers. Retrieved from[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. protocols.io [protocols.io]
A Technical Guide to the Synthesis and Application of Cyclopropyl-Based Michael Adducts
Abstract
The cyclopropyl ring, once a mere chemical curiosity, has emerged as a privileged structural motif in modern drug discovery and organic synthesis.[1] Its unique stereoelectronic properties, stemming from significant ring strain, grant it the ability to act as a versatile bioisostere and a reactive handle for complex molecular architecture.[2][3][4] This guide provides an in-depth exploration of cyclopropyl-based Michael adducts, a class of compounds that lies at the intersection of classical conjugate addition chemistry and the unique reactivity of three-membered rings. We will delve into the primary synthetic methodologies for their preparation, focusing on Michael-Initiated Ring Closure (MIRC) and additions to activated cyclopropenes. Furthermore, we will examine the subsequent transformations of these adducts, particularly the ring-opening reactions of donor-acceptor cyclopropanes, which provide access to a rich diversity of functionalized acyclic and heterocyclic scaffolds.[5] This analysis is grounded in mechanistic principles and supported by detailed experimental protocols and case studies, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these powerful intermediates in their work.
The Cyclopropyl Moiety: A Strained Ring with Unstrained Potential
The cyclopropane ring is the smallest possible carbocycle, and its three carbon atoms are necessarily coplanar.[2][6] This geometry enforces C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. The resulting angle and torsional strain, totaling approximately 27.5 kcal/mol, is the defining feature of the cyclopropyl group and the source of its unique chemical reactivity.[1]
The C-C bonds within the ring possess enhanced π-character, and the C-H bonds are shorter and stronger than those in typical alkanes.[2][6][7] These characteristics confer a range of valuable properties in a medicinal chemistry context:
-
Metabolic Stability: The high dissociation energy of the C-H bonds makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[1] Replacing a metabolically vulnerable N-ethyl group with an N-cyclopropyl group, for instance, can significantly improve a drug candidate's half-life.[1]
-
Enhanced Potency and Binding: The rigid, planar nature of the ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation.[1][4] This reduces the entropic penalty upon binding to a biological target, often leading to increased potency.[1][8]
-
Bioisosteric Replacement: The cyclopropyl group is frequently used as a bioisostere for other common chemical groups like gem-dimethyl, vinyl, or even phenyl rings.[1][3] This allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and pKa, to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Synthesizing Cyclopropyl Adducts via Michael Chemistry
The formation of cyclopropyl rings through Michael-type reactions is a powerful strategy that combines the principles of conjugate addition with subsequent cyclization. Two predominant methodologies have emerged as highly effective: the Michael-Initiated Ring Closure (MIRC) cascade and the direct addition to activated cyclopropene systems.
Methodology 1: Michael-Initiated Ring Closure (MIRC)
The MIRC reaction is an elegant and highly convergent cascade process that forms a cyclopropane ring by creating two C-C bonds in a single synthetic operation.[9] The reaction involves the initial Michael addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular S_N2-type cyclization that closes the three-membered ring.
The key to a successful MIRC reaction lies in the choice of the Michael donor, which must contain a suitable leaving group. Bromomalonates and other α-halocarbonyl compounds are common choices, as they can act first as a nucleophile (after deprotonation) and then as an electrophile in the subsequent ring-closing step.[9]
Experimental Protocol: Organocatalytic Asymmetric MIRC Cyclopropanation [9]
This protocol describes the synthesis of a chiral cyclopropane from an α,β-unsaturated aldehyde and diethyl bromomalonate, catalyzed by a chiral diphenylprolinol silyl ether.
-
Catalyst Preparation: To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in anhydrous toluene (1.0 mL) at room temperature, add the chiral diphenylprolinol TMS ether catalyst (20 mol %, 0.1 mmol).
-
Reagent Addition: Add 2,6-lutidine (1.5 equiv, 0.75 mmol) to the solution. Cool the mixture to 0 °C.
-
Michael Addition: Add diethyl bromomalonate (1.2 equiv, 0.6 mmol) dropwise to the cooled solution over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired chiral cyclopropane.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Table 1: Representative MIRC Reactions for Cyclopropane Synthesis
| Catalyst/Base | Acceptor | Donor | Yield (%) | dr | ee (%) | Reference |
| Diphenylprolinol TMS ether / 2,6-lutidine | Cinnamaldehyde | Diethyl bromomalonate | 92 | >30:1 | 98 | [9] |
| Cinchona Alkaloid / Na₂CO₃ | 2-Chloroacrylonitrile | Dimethyl malonate | 84 | - | 97 | |
| Phase-Transfer Catalyst / K₂CO₃ | Chalcone | Benzyl bromide | 95 | >99:1 | 99 |
Methodology 2: Direct Michael Addition to Activated Cyclopropenes
An alternative and powerful approach involves the use of cyclopropenes as strained Michael acceptors. The high degree of ring strain in the cyclopropene system makes it highly reactive towards nucleophilic attack. However, the fleeting and reactive nature of conjugated cyclopropenes has historically made this a synthetic challenge.[10][11]
Recent advancements have overcome this limitation through photochemical strategies. In this approach, a transient cyclopropenyl α,β-unsaturated ester is generated in situ from a vinyl diazo ester using light.[10] This highly reactive intermediate is then immediately trapped by a nucleophile in a base-catalyzed Michael addition, leading to densely functionalized cyclopropanes in a diastereoselective manner.[10]
Key Reaction Pathway: Homologous Michael Addition
Nucleophilic ring-opening of a DAC is often viewed as a homologous Michael reaction. [5]Instead of a 1,3-dicarbonyl product from a standard Michael addition, the ring-opening provides a 1,5-difunctionalized product. The reaction typically proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack, consistent with an S_N2-like mechanism. [5]This stereochemical control makes the process highly valuable for asymmetric synthesis.
Experimental Protocol: Nucleophilic Ring-Opening with an Amine [5]
-
Setup: In a clean, dry flask, dissolve the donor-acceptor cyclopropane (1.0 mmol) in a suitable aprotic solvent such as acetonitrile (5 mL).
-
Lewis Acid Addition: Add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol %) to the solution and stir for 5 minutes at room temperature.
-
Nucleophile Addition: Add the amine nucleophile (e.g., pyrrolidine, 1.2 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC.
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and quench with water.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the 1,5-amino-carbonyl compound.
Key Reaction Pathway: Formal [3+n] Cycloadditions
The 1,3-zwitterionic intermediate generated from DACs can also be trapped by various unsaturated compounds in formal [3+n] cycloaddition reactions. [12]This powerful strategy allows for the rapid construction of five-membered (or larger) carbo- and heterocyclic rings. For example, reacting a DAC with a nitrosoarene in the presence of a Lewis acid can lead to isoxazolidines ([3+2] cycloaddition) or tetrahydro-1,2-oxazines via a more complex cascade. [12]
Applications in Drug Discovery and Development
The structural motifs accessible through cyclopropyl Michael adducts are highly relevant to drug discovery. The ability to generate complex, stereochemically defined molecules with favorable properties makes this chemistry particularly attractive.
Case Study: Synthesis of (R)-Montelukast
The synthesis of the asthma medication (R)-Montelukast provides a compelling example of the use of a cyclopropyl Michael adduct. A key step in its synthesis involves the asymmetric Michael addition of [1-(mercaptomethyl)cyclopropyl]acetic acid to a substituted chalcone. [13]This reaction stereoselectively installs a crucial portion of the molecule's backbone.
Table 2: Selected FDA-Approved Drugs Containing a Cyclopropyl Moiety
| Drug Name | Therapeutic Area | Role of Cyclopropyl Group | Reference |
| Ciprofloxacin | Antibiotic | Part of the core quinolone scaffold, contributes to DNA gyrase binding. | [14] |
| Tranylcypromine | Antidepressant | The cyclopropylamine structure is central to its mechanism as a MAO inhibitor. | [1] |
| Simeprevir | Antiviral (Hepatitis C) | The cyclopropylsulfonamide group is crucial for high binding affinity and specificity to the protease target. | [1] |
| Grazoprevir | Antiviral (Hepatitis C) | Fused-cyclopropane ring provides three-dimensionality and metabolic stability. | [15] |
| Prasugrel | Antiplatelet | The cyclopropyl group is part of the thienopyridine core, essential for activity. | [14][16] |
| Betrixaban | Anticoagulant | Used as a rigid linker to optimize binding to Factor Xa. | [14][16] |
Conclusion and Future Outlook
Cyclopropyl-based Michael adducts represent a cornerstone of modern synthetic strategy, providing a robust platform for the creation of molecular complexity. The convergence of Michael addition principles with the unique strain-release reactivity of cyclopropanes has unlocked a vast chemical space for researchers. Methodologies like the MIRC reaction and photochemical additions to cyclopropenes offer elegant and efficient routes to these valuable intermediates.
The subsequent transformations of donor-acceptor cyclopropanes, through homologous Michael additions and formal cycloadditions, further amplify their utility, enabling the rapid assembly of scaffolds relevant to drug discovery and natural product synthesis. As catalytic methods become more sophisticated and our understanding of strain-release reactivity deepens, the role of cyclopropyl Michael adducts is poised to expand even further, solidifying the cyclopropyl ring's status as a small but mighty player in the world of chemistry.
References
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Enantioselective (8+3)
- Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
- The Cyclopropyl Group in Medicinal Chemistry.
- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
- General concept of reactivity of donor–acceptor cyclopropanes (DACs).
- Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfen
- Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MedCrave online.
- A Photochemical Strategy towards Michael Addition Reactions of Cyclopropenes.
- Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal.
- Michael Reaction and Addition to Cyclopropane Ring.
- Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Thieme.
- Oxidative radical ring-opening/cyclization of cyclopropane deriv
- Cascade Reaction of Donor–Acceptor Cyclopropanes: Mechanistic Studies on Cycloadditions with Nitrosoarenes and cis-Diazenes. Organic Letters.
- Base-Promoted Synthesis of Activated Cyclopropanes Bearing Homologated Carbonyl Groups via Tandem Michael Addition-Intramolecular Enolate Trapping.
- Application Notes and Protocols for Michael Addition Reactions of 3-Ethyl-3-cyclopentene-1,2-dione. Benchchem.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
- Product Focus - Cyclopropyl Deriv
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
- Michael Reaction and Addition to Cyclopropane ring (CHE). YouTube.
- A photochemical strategy towards Michael addition reactions of cyclopropenes. ChemRxiv.
- Michael addition reaction. Wikipedia.
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Methodological & Application
Application Notes and Protocols for the Aza-Michael Addition of Cyclopropanemethanamine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the aza-Michael addition of cyclopropanemethanamine to various Michael acceptors. The unique structural and electronic properties of the cyclopropylmethyl moiety make cyclopropanemethanamine a valuable building block in medicinal chemistry and materials science.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven protocols, and offers insights into reaction optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to effectively and reliably implement this important carbon-nitrogen bond-forming reaction.
Introduction: The Significance of the Cyclopropylmethyl Moiety in Aza-Michael Additions
The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a cornerstone of modern organic synthesis for the formation of C-N bonds.[4][5] This reaction is instrumental in the synthesis of β-amino carbonyl compounds, which are precursors to a vast array of biologically active molecules, including antibiotics and anticancer agents.[4][6]
Cyclopropanemethanamine (also known as cyclopropylmethylamine) is a primary amine that brings unique advantages to the aza-Michael reaction.[7] The cyclopropane ring, a three-membered carbocycle, possesses inherent ring strain, which influences its electronic properties.[8][9] This strain results in C-C bonds with enhanced π-character, affecting the reactivity and conformation of the molecule.[3] In drug development, the incorporation of a cyclopropyl group can lead to improved metabolic stability, enhanced potency, and reduced off-target effects.[3][9] Consequently, the aza-Michael adducts derived from cyclopropanemethanamine are highly sought-after intermediates in pharmaceutical research.[1][2]
This guide will provide a detailed exploration of the aza-Michael addition using cyclopropanemethanamine, covering the reaction mechanism, key parameters influencing the outcome, and practical, step-by-step protocols.
Reaction Mechanism and Key Parameters
The aza-Michael addition of cyclopropanemethanamine to an α,β-unsaturated carbonyl compound (a Michael acceptor) proceeds via the nucleophilic attack of the amine's lone pair on the β-carbon of the activated alkene.[5][10] This forms a zwitterionic intermediate which then undergoes proton transfer to yield the final β-amino carbonyl adduct.
Caption: Figure 1. Generalized mechanism of the aza-Michael addition.
Several factors critically influence the rate and outcome of the aza-Michael addition:
-
Nature of the Michael Acceptor: The reactivity of the Michael acceptor is paramount. Electron-withdrawing groups (EWGs) on the alkene, such as esters, ketones, nitriles, and sulfones, increase the electrophilicity of the β-carbon, accelerating the reaction.[5][10] The order of reactivity for common EWGs is generally: NO₂ > COR > CN > CO₂R > CONR₂.[10]
-
Catalyst: While the aza-Michael addition can proceed without a catalyst, particularly with highly reactive substrates, catalysis is often employed to enhance reaction rates and yields.[6][11] Both Brønsted and Lewis acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, further increasing the electrophilicity of the β-carbon.[6] Bases can deprotonate the amine, increasing its nucleophilicity. Common catalysts include acidic alumina, sulfated zirconia, and various Lewis acids like SiCl₄.[4][12][13]
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents, such as water and alcohols, can stabilize the transition state through hydrogen bonding and may accelerate the reaction.[14][15][16] In some cases, solvent-free conditions have been shown to be highly effective, offering a greener alternative.[4][13]
-
Temperature: Reaction temperature affects the reaction rate and the potential for side reactions. While many aza-Michael additions proceed readily at room temperature, heating may be necessary for less reactive substrates.[17] It is important to consider the possibility of a retro-aza-Michael reaction at elevated temperatures, which can lead to an equilibrium mixture of reactants and products.[18]
-
Kinetic vs. Thermodynamic Control: The regioselectivity and stereoselectivity of the aza-Michael addition can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control.[19][20][21][22] The kinetic product is formed faster, often at lower temperatures, while the thermodynamic product is more stable and is favored under conditions that allow for equilibration, such as higher temperatures or longer reaction times.[22][23]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.
General Materials and Equipment
-
Reagents:
-
Cyclopropanemethanamine (CAS 2516-47-4), ≥98% purity[7]
-
Michael acceptor (e.g., methyl acrylate, ethyl acrylate, acrylonitrile), ≥98% purity
-
Catalyst (optional, e.g., acidic alumina, sulfated zirconia)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, or solvent-free)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Reagents for workup and purification (e.g., saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for column chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
-
NMR spectrometer
-
Protocol 1: Catalyst-Free Aza-Michael Addition in a Protic Solvent
This protocol is suitable for reactive Michael acceptors like acrylates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 eq).
-
Dissolve the Michael acceptor in a suitable protic solvent (e.g., methanol or ethanol, approximately 0.5 M concentration).
-
Add cyclopropanemethanamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will be observed.
-
Workup: Once the reaction is complete (typically 1-4 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Heterogeneous Catalysis under Solvent-Free Conditions
This environmentally friendly protocol is effective for a broader range of substrates.[4]
-
Catalyst Activation (if necessary): Acidic alumina or sulfated zirconia may require activation by heating under vacuum prior to use.
-
Reaction Setup: In a round-bottom flask, add the Michael acceptor (1.0 eq) and the catalyst (e.g., 0.2 g of acidic alumina per mmol of substrate).[4]
-
Add cyclopropanemethanamine (1.2 eq) to the mixture.
-
Stir the heterogeneous mixture vigorously at room temperature or with gentle heating (e.g., 50-70 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, dissolving them in a suitable solvent (e.g., dichloromethane), filtering out the catalyst, and analyzing by TLC.
-
Workup: Upon completion, add a suitable organic solvent (e.g., dichloromethane or diethyl ether) to the reaction mixture.
-
Filter off the solid catalyst. The catalyst can often be washed with solvent, dried, and reused.[24]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the solvent and purify the product by column chromatography as described in Protocol 1.
Data Presentation: Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the aza-Michael addition of cyclopropanemethanamine to common Michael acceptors.
| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Acrylate | None | Methanol | 25 | 2 | >95 | [15] |
| Ethyl Acrylate | Acidic Alumina | Solvent-free | 70-80 | 3 | 90 | [4] |
| Acrylonitrile | Acidic Alumina | Solvent-free | 70-80 | 2 | >95 | [4] |
| Methyl Vinyl Ketone | Sulfated Zirconia | Solvent-free | 25 | 0.5 | 92 | [12] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Low reactivity of the Michael acceptor.- Insufficient reaction time or temperature.- Catalyst deactivation. | - Use a more reactive Michael acceptor if possible.- Increase the reaction temperature or prolong the reaction time.- Add a catalyst (e.g., acidic alumina, Lewis acid).- Ensure the catalyst is active. |
| Formation of bis-adduct | - Use of excess Michael acceptor.- High reactivity of the primary amine product. | - Use a slight excess of cyclopropanemethanamine (1.1-1.2 eq).- Add the Michael acceptor slowly to the amine solution.- Lower the reaction temperature. |
| Side reactions | - Polymerization of the Michael acceptor.- Retro-aza-Michael reaction. | - Ensure the Michael acceptor is free of polymerization inhibitors.- Conduct the reaction at a lower temperature.- Avoid prolonged heating. |
| Difficult purification | - Similar polarities of starting material and product. | - Optimize the eluent system for column chromatography.- Consider derivatization of the product to alter its polarity for easier separation. |
Visualization of the Experimental Workflow
Caption: Figure 2. A generalized experimental workflow for the aza-Michael addition.
Conclusion
The aza-Michael addition of cyclopropanemethanamine is a robust and versatile method for the synthesis of valuable β-amino carbonyl compounds. By understanding the underlying reaction mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and selectivities. The protocols and insights provided in this guide are intended to facilitate the successful implementation of this reaction in various research and development settings, particularly in the pursuit of novel therapeutics and advanced materials.
References
- A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015). Auburn University.
- Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2021). Beilstein Journals.
- Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. (2025). MDPI.
- Ultrasound-assisted aza-Michael reaction in water: a green procedure. ScholarWorks @ UTRGV.
- Solvent effects in the aza-Michael addition of anilines. (2018). Comptes Rendus de l'Académie des Sciences.
- A Researcher's Guide to Kinetic vs. Thermodynamic Control in Michael Addition Reactions. Benchchem.
- Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions. (2026).
- Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons.
- The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017).
- Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient – Interacting Quantum Atoms Study. (2023). Research Explorer The University of Manchester.
- Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones c
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv.
- Aza-Michael Reaction: Advances & Insights. Scribd.
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
- An effective aza-Michael addition of aromatic amines to electron-deficient alkenes in alkaline Al 2O 3. (2010). R Discovery.
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
- The Retro-Aza-Michael Reaction: How Process Optimiz
- A photochemical strategy towards Michael addition reactions of cyclopropenes.
- An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. (2025).
- Thermodynamic and kinetic reaction control. Wikipedia.
- Reactivity of electrophilic cyclopropanes.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
- CHEMISTRY.
- Aza-Michael addition reaction of various amines to electron deficient alkenes using MS 4 Å ….
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
- CAS 2516-47-4: Cyclopropanemethanamine. CymitQuimica.
- Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-c
- Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one. Benchchem.
- Catalytic Asymmetric aza-Michael and aza-Henry Reactions. Ph. D. Thesis By Rajkumar Halder. EHU.
- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
- Silicon Tetrachloride Catalyzed Aza-Michael Addition of Amines to Conjugated Alkenes under Solvent-Free Conditions. Organic Chemistry Portal.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry (RSC Publishing).
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. CAS 2516-47-4: Cyclopropanemethanamine | CymitQuimica [cymitquimica.com]
- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Silicon Tetrachloride Catalyzed Aza-Michael Addition of Amines to Conjugated Alkenes under Solvent-Free Conditions [organic-chemistry.org]
- 14. auetd.auburn.edu [auetd.auburn.edu]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 16. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 17. researchgate.net [researchgate.net]
- 18. raco.cat [raco.cat]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. discovery.researcher.life [discovery.researcher.life]
Green chemistry methods for aminopropionitrile synthesis
APPLICATION NOTE
A Researcher's Guide to Greener Syntheses of β-Aminopropionitrile: Protocols and Perspectives
Introduction: The Imperative for Sustainable Aminopropionitrile Production
β-Aminopropionitrile (BAPN) is a vital chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Traditionally, its synthesis has relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of substantial waste streams, posing environmental and safety challenges.[3][4] As the chemical industry pivots towards more sustainable practices, the development of green chemistry methodologies for BAPN synthesis has become a critical area of research. This guide provides a detailed overview of cutting-edge, environmentally benign approaches to aminopropionitrile synthesis, offering researchers and drug development professionals the necessary protocols and insights to implement these greener alternatives.
The core principles of green chemistry—waste prevention, atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency—are the guiding framework for the methods presented herein. We will explore biocatalytic routes that leverage the high selectivity of enzymes, mechanochemical techniques that minimize or eliminate solvent use, and innovative catalytic systems that operate under milder, more environmentally friendly conditions.[5][6]
Safety Precautions
Working with nitriles and cyanide-containing compounds requires strict adherence to safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9][10][11] In case of accidental exposure, follow the specific first aid measures outlined in the material safety data sheet (MSDS).[9][10][11] All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.[7]
Biocatalytic Synthesis via Nitrilase-Mediated Hydrolysis
Biocatalysis offers an attractive green alternative for the synthesis of β-alanine from β-aminopropionitrile through the one-step hydrolysis of the cyano group.[12] Nitrilases (E.C. 3.5.5.1) are enzymes that can directly convert the nitrile group into a carboxylic acid, offering high selectivity and operation under mild, aqueous conditions.[12] This approach significantly reduces the environmental impact compared to traditional chemical hydrolysis methods that often require high temperatures and harsh acidic or basic conditions.
Causality of Experimental Choices
The selection of a whole-cell biocatalyst, such as Alcaligenes sp. or Rhodococcus erythropolis, is based on their demonstrated nitrilase activity towards β-aminopropionitrile.[12] Operating at a mild temperature of 30°C preserves the enzyme's activity and stability. The use of an aqueous buffer system not only provides a green solvent but also maintains the optimal pH for the enzymatic reaction. Monitoring the reaction progress via techniques like HPLC is crucial for determining the optimal reaction time and preventing the formation of byproducts.
Experimental Protocol: Whole-Cell Biocatalytic Hydrolysis of β-Aminopropionitrile
Materials:
-
β-Aminopropionitrile
-
Whole-cell biocatalyst (e.g., Alcaligenes sp. OMT-MY14 or Rhodococcus erythropolis G20)
-
Phosphate buffer (pH 7.0)
-
Centrifuge
-
Shaking incubator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Biocatalyst Preparation: Cultivate the selected microbial strain under optimal growth conditions to induce nitrilase expression. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reaction Setup: In a reaction vessel, suspend the harvested cells in phosphate buffer. Add β-aminopropionitrile to the desired substrate concentration (e.g., 1.0%).[12]
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation in a shaking incubator for a predetermined time (e.g., 1 hour).[12]
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture, centrifuge to remove the cells, and analyze the supernatant by HPLC to monitor the conversion of β-aminopropionitrile to β-alanine.
-
Workup and Product Isolation: Once the reaction reaches completion, terminate it by removing the biocatalyst via centrifugation or filtration. The aqueous solution containing β-alanine can then be subjected to downstream processing for product isolation and purification.
Data Presentation
| Parameter | Value | Reference |
| Substrate | β-Aminopropionitrile (1.0%) | [12] |
| Biocatalyst | Alcaligenes sp. OMT-MY14 | [12] |
| Temperature | 30°C | [12] |
| Reaction Time | 1 hour | [12] |
| Product Concentration | up to 3.6 g/L β-alanine | [12] |
Visualization
Sources
- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 2. Aminopropionitrile - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN109438283B - Synthesis method and device of beta-aminopropionitrile - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Reduction of 3-[(Cyclopropylmethyl)amino]propanenitrile to diamines
Executive Summary
This application note details the reduction of 3-[(cyclopropylmethyl)amino]propanenitrile (1) to
The reduction of
-
Retro-Michael Instability: The starting material is a Michael adduct. Thermal or strong basic stress can reverse the formation, releasing acrylonitrile and cyclopropylmethylamine.
-
Cyclopropyl Ring Strain: The cyclopropyl moiety is susceptible to hydrogenolysis (ring-opening) under standard catalytic hydrogenation conditions (e.g., Pd/C), necessitating careful catalyst selection.
This guide provides three validated protocols ranging from laboratory-scale hydride reductions to scalable catalytic hydrogenations.
Strategic Context & Chemical Logic
The Chemoselectivity Challenge
The reduction of the nitrile group (-CN) to a primary amine (-CH
Figure 1: Reaction pathway analysis highlighting the competition between desired reduction and potential degradation pathways.
Method Selection Matrix
| Method | Reagent | Scale Suitability | Cyclopropyl Safety | Key Advantage |
| A | LiAlH | Lab (<50g) | High | Chemically orthogonal to cyclopropane ring; reliable. |
| B | Raney Nickel | Pilot (>50g) | Moderate | Scalable; avoids aluminum waste; industrial standard. |
| C | NaBH | Lab (Intermediate) | High | Mild conditions; avoids pyrophoric LAH. |
Detailed Protocols
Method A: Lithium Aluminum Hydride (LAH) Reduction
Best for: Laboratory scale, high reliability, and maximum preservation of the cyclopropyl ring. Mechanism: Nucleophilic attack of hydride on the nitrile carbon.[1]
Materials
-
Reagent: Lithium Aluminum Hydride (2.0 equiv, pellets or powder).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.
-
Quenching Agents: Water, 15% NaOH.[2]
Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Slurry Preparation: Charge the flask with LiAlH
(2.0 equiv) and anhydrous THF (10 mL/g of SM). Cool to 0°C in an ice bath. -
Addition: Dissolve 3-[(cyclopropylmethyl)amino]propanenitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LAH slurry over 30 minutes.
-
Note: Exothermic H
evolution may occur if the SM is wet. Ensure strict anhydrous conditions.
-
-
Reaction: Allow to warm to room temperature, then reflux for 3–6 hours.
-
Monitoring: Check by TLC (System: DCM/MeOH/NH
OH 90:10:1). The nitrile spot should disappear.
-
-
Fieser Workup (Critical Step): Cool the mixture to 0°C. Quench carefully with the "
" rule (where = grams of LAH used):-
Add
mL water (very slowly). -
Add
mL 15% NaOH solution. -
Add
mL water.[3]
-
-
Isolation: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a Celite pad.[3][4] Wash the pad with THF.
-
Purification: Concentrate the filtrate. The crude oil is usually pure enough (>95%) for subsequent steps. If necessary, distill under reduced pressure (high vacuum required due to boiling point).
Method B: Catalytic Hydrogenation (Raney Nickel)
Best for: Scale-up (>50g) where LAH waste is prohibitive. Critical Control: Ammonia is required to prevent secondary amine formation (dimerization).
Materials
-
Catalyst: Raney Nickel (W2 or similar grade), approx. 20-50 wt% loading relative to substrate.
-
Solvent: Methanol saturated with Ammonia (approx. 7N NH
in MeOH). -
Gas: Hydrogen (H
).
Protocol
-
Preparation: Wash the Raney Nickel slurry (usually stored in water) three times with absolute methanol to remove water.
-
Safety: Raney Nickel is pyrophoric when dry. Keep wet with solvent at all times.
-
-
Loading: In a high-pressure autoclave (Parr reactor), add the washed Raney Nickel.
-
Substrate: Add the nitrile dissolved in methanolic ammonia (10-20 volumes).
-
Why Ammonia? It suppresses the reaction of the primary amine product with the intermediate imine, preventing the formation of the dimer (secondary amine).
-
-
Hydrogenation:
-
Purge vessel with N
(3x) then H (3x). -
Pressurize to 50–60 psi (3.5–4 bar) .
-
Heat to 50°C .
-
Caution: Do not exceed 80°C. Higher temperatures increase the risk of retro-Michael elimination or cyclopropyl ring opening.
-
-
Completion: Agitate until H
uptake ceases (typically 4–12 hours). -
Workup: Cool and vent. Filter the catalyst over Celite (keep wet!). Concentrate the filtrate to obtain the diamine.
Method C: Cobalt Boride Reduction (In Situ)
Best for: Labs avoiding LAH but lacking high-pressure hydrogenation equipment.
Protocol
-
Dissolution: Dissolve the nitrile (1.0 equiv) and CoCl
(2.0 equiv) in Methanol. The solution will be deep purple/pink. -
Reduction: Cool to 0°C. Add NaBH
(10.0 equiv) portion-wise.-
Observation: The solution will turn black immediately (formation of Cobalt Boride active species) with vigorous gas evolution.[4]
-
-
Stirring: Stir at RT for 2 hours.
-
Quench: Add 3N HCl to destroy excess borohydride and dissolve the cobalt sludge. Make basic (pH > 12) with conc. NH
OH. -
Extraction: Extract with DCM (3x). Dry over Na
SO and concentrate.
Analytical Validation
Expected Data
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Oxidizes/darkens upon air exposure. |
| Characteristic multiplets at high field. | ||
| Shift of the methylene adjacent to the nitrile (approx 2.4) to amine (approx 2.7). | ||
| IR Spectroscopy | Loss of ~2245 cm | Disappearance of Nitrile stretch is the primary reaction monitor. |
| Mass Spec | [M+H] |
Troubleshooting Guide (Self-Validating)
Figure 2: Logical flowchart for diagnosing reaction failures based on spectral data.
References
-
Organic Syntheses, Coll. Vol. 10, p. 24 (2004). Reduction of Nitriles to Amines with Lithium Aluminum Hydride.Link
-
Gould, F. et al. (1960). Chemotherapy of Malaria. 1,3-Diamines. Journal of the American Chemical Society, 82(11), 2974. (Establishes the utility of diamine sidechains in antimalarials). Link
-
Satoh, T. et al. (1969). Cobalt Chloride-Sodium Borohydride: A Selective Reducing Agent. Tetrahedron Letters, 10(49), 4555-4558. (Foundation for Method C). Link
-
BenchChem Application Note. Reduction of Nitrile Group in Heterocyclic Compounds. (General protocol validation for Raney Ni). Link
- Rylander, P. N.Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
Sources
Application Note: Hydrolysis of 3-[(Cyclopropylmethyl)amino]propanenitrile to 3-[(Cyclopropylmethyl)amino]propanoic Acid
Executive Summary
This technical guide details the conversion of 3-[(Cyclopropylmethyl)amino]propanenitrile to its corresponding
While nitrile hydrolysis is a standard organic transformation,
Chemical Context & Mechanism[1][2][3][4][5][6]
The Stability Challenge: Hydrolysis vs. Elimination
The hydrolysis of
-
Acidic Conditions: The amine nitrogen is protonated (
), forming an ammonium species. This prevents the lone pair from participating in the elimination mechanism, effectively "locking" the molecule against retro-Michael degradation. -
Basic Conditions: The amine remains unprotonated. At high temperatures, the equilibrium can shift toward the thermodynamically stable acrylonitrile and free amine.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways based on pH conditions.
Figure 1: Mechanistic divergence showing how protonation (Acid Pathway) suppresses the Retro-Michael elimination risk inherent in
Experimental Protocols
Method A: Acidic Hydrolysis (Recommended)
Rationale: High concentrations of HCl ensure complete protonation of the secondary amine, suppressing the retro-Michael elimination. This method yields the amino acid as a stable hydrochloride salt.
Reagents:
-
Substrate: 3-[(Cyclopropylmethyl)amino]propanenitrile (1.0 eq)
-
Solvent: 6M Hydrochloric Acid (10-15 volumes)
-
Workup: Toluene (for azeotropic drying)
Protocol:
-
Setup: Charge a round-bottom flask with 3-[(Cyclopropylmethyl)amino]propanenitrile (e.g., 10 g).
-
Acid Addition: Add 6M HCl (100 mL). Note: The reaction is exothermic; add acid slowly if scaling up.
-
Reflux: Heat the mixture to reflux (
C) for 6–12 hours.-
Monitoring: Monitor by TLC (n-Butanol:Acetic Acid:Water, 4:1:1) or LC-MS. The nitrile peak (
in IR) should disappear.
-
-
Concentration: Cool to room temperature. Concentrate the reaction mixture under reduced pressure (rotary evaporator) at
C to remove water and excess HCl. -
Azeotropic Drying: The residue will likely be a sticky gum. Add Toluene (50 mL) and re-concentrate to remove trace water. Repeat twice.
-
Isolation: Triturate the residue with diethyl ether or acetone to induce crystallization of the hydrochloride salt. Filter and dry under vacuum.
Method B: Mild Alkaline Hydrolysis (Alternative)
Rationale: Used when acid-labile groups are present (though the cyclopropyl group is generally acid-stable). This method requires strict temperature control to avoid degradation.
Reagents:
-
Substrate: 3-[(Cyclopropylmethyl)amino]propanenitrile (1.0 eq)
-
Base: NaOH (1.1 eq)
-
Solvent: Ethanol/Water (1:1)
Protocol:
-
Dissolution: Dissolve the nitrile in Ethanol/Water (1:1).
-
Base Addition: Add NaOH (1.1 equivalents) carefully.
-
Reaction: Heat to
C. Do not reflux vigorously. Higher temperatures promote the retro-Michael reaction. -
Duration: Reaction times may be longer (12–24 hours).
-
Neutralization: Once complete, carefully adjust pH to 7.0 using mild acid (e.g., acetic acid) or proceed directly to Ion Exchange purification to remove sodium salts.
Purification Strategy: Ion Exchange Chromatography[7][8]
Direct neutralization of the hydrolysis mixture often leads to contamination with inorganic salts (NaCl). To isolate the pure zwitterionic
Stationary Phase: Dowex 50W-X8 (Strong Cation Exchange),
Figure 2: Ion exchange workflow for desalting and isolating the target
Detailed Procedure:
-
Column Packing: Pack a glass column with Dowex 50W-X8 resin.
-
Conditioning: Wash resin with 2M HCl, then with deionized water until the eluent is neutral (pH 7).
-
Loading: Dissolve the crude reaction residue in a minimum amount of water (acidify to pH 1-2 if using Method B). Load onto the column.[1][2]
-
Washing: Elute with deionized water (3–5 column volumes). This removes inorganic anions (
) and neutral organic impurities. -
Elution: Switch eluent to 1M Aqueous Ammonia (
) . Collect fractions. The product typically elutes as the pH of the eluent rises. -
Finishing: Combine ninhydrin-positive fractions and lyophilize to obtain the white, zwitterionic solid.
Quality Control & Characterization
Data Summary Table:
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 95% | HPLC (C18, 0.1% TFA) |
| Identity | Consistent with Structure | 1H NMR, MS |
| Counter-ion | Free base (Zwitterion) or HCl Salt | Silver Nitrate Test (for Cl) |
Key Analytical Markers (1H NMR in
-
Cyclopropyl Ring: Distinctive multiplets at high field (
0.3 – 0.7 ppm). -
-Methylene (
): Triplet around 3.2 ppm. -
-Methylene (
): Triplet around 2.4 ppm. -
Absence of Nitrile: No carbon signal at
~118 ppm in 13C NMR.
References
-
Ion Exchange Purification of Amino Acids: Vertex AI Search Result 1.1: "Method for purification of an amino acid using ion exchange resin."[3] Google Patents.
-
Mild Alkaline Hydrolysis of Nitriles: Vertex AI Search Result 1.3: "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." Arkivoc, 2015.[2] [Link]
-
Retro-Michael Addition Risks: Vertex AI Search Result 1.4: "Proposed mechanism of the exchange of β-amino amide: (A) (retro) aza-Michael addition." ResearchGate. [Link][4]
Sources
Application Note: 3-[(Cyclopropylmethyl)amino]propanenitrile as a Drug Scaffold
The following Application Note and Protocol Guide details the strategic utilization of 3-[(Cyclopropylmethyl)amino]propanenitrile as a high-value scaffold in drug discovery.
Executive Summary
In modern medicinal chemistry, the Cyclopropylmethyl (CPM) moiety is a privileged pharmacophore, renowned for improving metabolic stability and potency in G-Protein Coupled Receptor (GPCR) ligands (e.g., opioid antagonists like Naltrexone) and kinase inhibitors.
3-[(Cyclopropylmethyl)amino]propanenitrile (CAS: 58196-34-2) represents a critical "Linker-Pharmacophore" scaffold. It combines the lipophilic, metabolically robust CPM "head" with a reactive nitrile "tail" via a flexible ethylamino spacer. This guide outlines the synthesis, derivatization, and application of this scaffold to generate diverse bioactive libraries, specifically targeting GPCRs and Kinases .
Chemical Profile & Structural Logic[1]
The Scaffold Advantage
The molecule functions as a bifunctional building block. Its value lies in the orthogonality of its reactive centers:
-
Secondary Amine (
Amine): A nucleophilic center ready for acylation, alkylation, or sulfonylation to attach the "Core" drug structure. -
Nitrile Group (CN): A versatile "warhead" precursor. It can be:
-
Reduced to a primary amine (forming a 1,3-diamine linker).
-
Cyclized to form tetrazoles (bioisosteres of carboxylic acids).
-
Hydrolyzed to
-amino acids.
-
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 3-[(cyclopropylmethyl)amino]propanenitrile | |
| CAS Number | 58196-34-2 | |
| Molecular Formula | ||
| Molecular Weight | 124.18 g/mol | Low MW allows for fragment-based drug design (FBDD). |
| Boiling Point | ~90-92°C (at 12 mmHg) | Volatile; requires careful drying. |
| pKa (Calc) | ~9.2 (Amine) | Basic; exists as a cation at physiological pH. |
| LogP | ~0.5 - 0.8 | Amphiphilic; good membrane permeability. |
Strategic Synthesis Map
The following diagram illustrates the central role of this scaffold in divergent synthesis.
Figure 1: Divergent synthetic pathways from the core scaffold. The central green node represents the subject of this guide.
Experimental Protocols
Protocol A: Green Synthesis of the Scaffold (Aza-Michael Addition)
Objective: Synthesize 3-[(cyclopropylmethyl)amino]propanenitrile on a multigram scale with minimal byproduct formation. This protocol utilizes a solvent-free or high-concentration alcohol approach to minimize polymerization of acrylonitrile.
Materials:
-
Cyclopropylmethanamine (CPM-amine) [CAS: 2516-47-4]
-
Acrylonitrile [CAS: 107-13-1] (Warning: Toxic/Carcinogen )
-
Methanol (MeOH)
-
Reagents:
(Drying tube)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a
drying tube. -
Charging: Add Cyclopropylmethanamine (10.0 g, 140 mmol, 1.0 equiv) and MeOH (20 mL) to the flask. Cool the solution to 0°C using an ice bath.
-
Addition: Charge the addition funnel with Acrylonitrile (8.2 g, 154 mmol, 1.1 equiv).
-
Critical Step: Add acrylonitrile dropwise over 45 minutes. The reaction is exothermic. Maintain internal temperature
to prevent bis-alkylation (formation of the tertiary amine) or polymerization.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
-
Monitoring: Check reaction progress via TLC (System: EtOAc/Hexane 1:1, Stain: Ninhydrin). The secondary amine product will stain distinctively.
-
-
Workup: Concentrate the reaction mixture under reduced pressure (Rotary evaporator, 40°C bath) to remove MeOH and excess acrylonitrile.
-
Purification: The crude oil is typically >95% pure. For analytical grade, perform vacuum distillation (bp ~90-92°C @ 12 mmHg).
-
Yield: Expected yield is 90-95% (approx. 16.5 g).
-
Protocol B: Reduction to the Diamine (Linker Activation)
Objective: Convert the nitrile group into a primary amine to create
Materials:
-
Scaffold (from Protocol A)
-
Raney Nickel (Slurry in water)
-
Ammonium Hydroxide (
, 25%) -
Ethanol (EtOH)
Step-by-Step Methodology:
-
Catalyst Prep: Wash Raney Nickel (~1.0 g wet weight) three times with EtOH to remove water. (Safety: Do not let Raney Ni dry out; it is pyrophoric ).
-
Reaction Mix: In a hydrogenation vessel (Parr shaker or autoclave), combine:
-
Scaffold (5.0 g, 40 mmol)
-
EtOH (50 mL)
- (5 mL) - Essential to suppress secondary amine formation during reduction.
-
Washed Raney Nickel catalyst.
-
-
Hydrogenation: Pressurize with
gas to 50 psi (3.4 bar). Shake/stir at room temperature for 16 hours. -
Filtration: Filter the mixture through a Celite pad (under inert atmosphere if possible) to remove the catalyst. Wash the pad with EtOH.
-
Isolation: Evaporate the solvent. The residue is the diamine.
-
Validation: Check IR. The Nitrile peak (~2250
) should disappear.
-
Mechanistic Insight: Why this Scaffold?
Metabolic Stability (The "Cyclopropyl Effect")
In drug design, replacing an
-
Mechanism: Cytochrome P450 enzymes typically oxidize the
-carbon next to the nitrogen (N-dealkylation). The cyclopropyl ring is sterically bulky and electronically unique (high s-character in C-C bonds), which hinders the formation of the radical cation intermediate required for oxidative dealkylation. -
Reference: This effect is validated in the structure-activity relationships (SAR) of opioid antagonists like Naltrexone vs. Oxymorphone derivatives [1].
The Nitrile Versatility
The nitrile is not just a passive linker; it is a "masked" functional group.
-
Dipole Interactions: The
bond has a strong dipole moment (~3.9 D), allowing it to participate in hydrogen bonding as an acceptor with residues like Serine or Threonine in receptor pockets (e.g., JAK kinases) [2].
Case Study: Designing a JAK Inhibitor Analog
Hypothetical Application: A researcher wishes to synthesize an analog of a JAK inhibitor using the CPM scaffold to improve metabolic stability.
Workflow:
-
Core Synthesis: React a 4-chloropyrrolo[2,3-d]pyrimidine (common kinase core) with the 3-[(Cyclopropylmethyl)amino]propanenitrile scaffold.
-
Reaction:
reaction.-
Conditions: DMF,
, 80°C. -
Result: The secondary amine of the scaffold displaces the chloride.
-
-
Outcome: The resulting molecule possesses:
-
The Kinase binding hinge (pyrrolo-pyrimidine).
-
The hydrophobic fit (CPM group).
-
The nitrile tail (interacting with the ribose binding pocket or solvent front).
-
Figure 2: Application of the scaffold in fragment-based drug design.
Safety & Handling
-
Acrylonitrile: Highly toxic, volatile, and carcinogenic. All reactions involving acrylonitrile must be performed in a certified chemical fume hood. Double-glove (Nitrile/Laminate) is recommended.
-
Raney Nickel: Pyrophoric when dry. Keep wet at all times. Dispose of in a dedicated container containing water.
-
Product (The Scaffold): Likely an irritant to eyes and skin (based on amine/nitrile functionality). Store under inert gas (
or ) to prevent amine oxidation or carbonate formation.
References
-
Wentland, M. P., et al. (1980).[1] "Synthesis and pharmacology of 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine and related compounds." Journal of Medicinal Chemistry. Link
-
Fleming, F. F., et al. (2010).[2] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link
-
PubChem Database. (2025).[3] "Compound Summary: 3-(Cyclopropylamino)propanenitrile." National Library of Medicine. Link
- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (General reference for Bioisosteres and Linker design).
Sources
- 1. Synthesis and pharmacology of 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application Pharmaceuticals | Alzchem Group [alzchem.com]
- 3. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Cyclopropyl α-Aminonitriles
Executive Summary & Mechanistic Rationale
The synthesis of cyclopropyl α-aminonitriles is a critical transformation in modern drug discovery. The cyclopropyl moiety is highly valued in medicinal chemistry for its ability to introduce conformational constraints, improve metabolic stability, and enhance enzyme-DNA binding affinities in various pharmacophores[1].
The most direct route to these compounds is the Strecker reaction, which holds the distinction of being the first multicomponent reaction (MCR) described in the literature (dating back to 1850)[2]. This three-component reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, followed by the nucleophilic addition of a cyanide source to yield the α-aminonitrile[3].
The Causality of Microwave Assistance: When applying the Strecker reaction to cyclopropyl-containing substrates (e.g., cyclopropanecarboxaldehyde), the steric bulk and unique hybridization of the cyclopropyl ring can impede the nucleophilic attack during conventional thermal heating, leading to prolonged reaction times (often >12 hours) and the formation of unwanted by-products.
Microwave-assisted organic synthesis (MAOS) overcomes this activation barrier. By utilizing dielectric heating, microwave energy directly couples with the polar reaction components (the solvent and the imine intermediate), providing instantaneous, uniform, and highly localized heating[4]. This targeted energy transfer drastically accelerates the dehydration step required for imine formation and drives the subsequent cyanation to completion in a matter of minutes.
Reaction Pathway & Workflow Visualization
The following diagram illustrates the mechanistic sequence of the microwave-assisted Strecker reaction.
Fig 1: Microwave-assisted three-component Strecker reaction pathway for cyclopropyl aminonitriles.
Quantitative Data: Method Comparison
To validate the efficiency of the microwave protocol, a comparative analysis against conventional thermal heating was conducted using cyclopropanecarboxaldehyde, benzylamine, and trimethylsilyl cyanide (TMSCN).
Table 1: Optimization of Reaction Conditions for Cyclopropyl Aminonitrile Synthesis
| Heating Method | Solvent | Temp (°C) | Time | Yield (%) | Purity (%) | By-product Profile |
| Conventional Oil Bath | Ethanol | 80 | 12 h | 68 | 85 | High (Hydrolysis products) |
| Microwave Irradiation | Solvent-free | 80 | 15 min | 72 | 82 | Moderate (Polymerization) |
| Microwave Irradiation | Water | 100 | 15 min | 81 | 90 | Low |
| Microwave Irradiation | Ethanol | 80 | 10 min | 94 | >98 | Trace |
Data Interpretation: Ethanol serves as an optimal microwave solvent due to its high microwave loss tangent (
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . In-process controls and observable milestones are embedded to ensure reproducibility and safety.
Materials & Equipment
-
Reagents: Cyclopropanecarboxaldehyde (1.0 mmol), Benzylamine (1.0 mmol), Trimethylsilyl cyanide (TMSCN, 1.2 mmol), Absolute Ethanol (2.0 mL).
-
Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and pressure monitor; 10 mL microwave-transparent borosilicate glass vials with Teflon-lined crimp caps.
Procedure
Step 1: Preparation of the Reaction Mixture
-
In a fume hood, add a magnetic stir bar to the 10 mL microwave vial.
-
Dispense absolute ethanol (2.0 mL) into the vial.
-
Add cyclopropanecarboxaldehyde (1.0 mmol, ~70 mg) followed by benzylamine (1.0 mmol, ~107 mg).
-
Causality & Validation: The reaction will immediately turn slightly yellow, indicating the initial exothermic formation of the hemiaminal intermediate. Ethanol is chosen not only for its microwave absorbing properties but also to solubilize all starting materials uniformly.
Step 2: Addition of the Cyanide Source
-
Carefully add TMSCN (1.2 mmol, ~119 mg) dropwise to the stirring mixture.
-
Causality & Validation: TMSCN is strictly utilized over alkali cyanides (like KCN) to avoid the need for strong aqueous acids, thereby preventing premature degradation of the cyclopropyl ring. TMSCN acts as a safe, highly soluble organic cyanide donor[4].
Step 3: Microwave Irradiation
-
Seal the vial securely with a Teflon-lined crimp cap.
-
Place the vial into the microwave reactor cavity.
-
Program the reactor with the following parameters:
-
Target Temperature: 80 °C
-
Hold Time: 10 minutes
-
Power: 50 W (Dynamic modulation)
-
Max Pressure Limit: 250 psi
-
Cooling: Compressed air cooling to 35 °C post-reaction.
-
-
Causality & Validation: Dynamic power modulation is critical. It ensures the temperature reaches exactly 80 °C without overshooting. Overshooting can cause the highly volatile cyclopropanecarboxaldehyde (boiling point ~97 °C) to vaporize into the headspace, skewing the stoichiometry and reducing the yield.
Step 4: Quenching and Work-up
-
Once the reactor indicates the vial has cooled to <35 °C, remove it and transfer it to a fume hood.
-
Carefully uncap the vial and add saturated aqueous
(2.0 mL).
-
Validation: Mild effervescence may occur. This step neutralizes any unreacted TMSCN and hydrolyzes the silyl ether intermediate to reveal the free amine.
-
Extract the mixture with Ethyl Acetate (3 × 5 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous
, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude product via flash column chromatography using a Hexane/Ethyl Acetate gradient (typically 9:1 to 8:2).
-
The isolated product,
-benzyl-1-amino-1-cyclopropylacetonitrile, should present as a pale yellow oil.
Troubleshooting & Safety Considerations
-
Low Yield / High Pressure Faults: If the microwave reactor aborts the run due to high pressure, it indicates excessive solvent vaporization. Ensure the vial is not filled past 50% of its total volume and verify the IR temperature sensor is clean for accurate readings.
-
Toxicity Warning: TMSCN is highly toxic and moisture-sensitive. All handling, including the quenching step, must be performed in a certified fume hood. Waste containing cyanide must be treated with sodium hypochlorite (bleach) before disposal to oxidize residual cyanides to less toxic cyanates.
References
- Source: mdpi.
- Source: scielo.org.
- Polyaromatic Group Embedded Cd(II)
- Source: beilstein-journals.
Sources
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays [scielo.org.mx]
- 4. Polyaromatic Group Embedded Cd(II)-Coordination Polymers for Microwave-Assisted Solvent-Free Strecker-Type Cyanation of Acetals - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized Aminopropionitriles: Mechanisms, Kinetics, and Optimized Protocols
Functionalized aminopropionitriles are highly versatile chemical building blocks utilized extensively in organic and coordination chemistry. They serve as critical precursors for the synthesis of diamines, β-amino acids, metal dithiocarbamate complexes, and various nitrogen-containing heterocycles[1]. The most atom-economical, industrially relevant, and scalable one-pot synthetic route to these compounds is the aza-Michael addition of primary or secondary amines to acrylonitrile[2].
As a Senior Application Scientist, it is crucial to understand that successful synthesis is not merely about mixing reagents; it requires precise control over reaction kinetics, thermodynamics, and competing side reactions. This guide details the mechanistic causality behind experimental choices and provides self-validating protocols for both solvent-free and catalyzed aza-Michael additions.
Mechanistic Insights and Reaction Kinetics
The one-pot synthesis of aminopropionitriles via uncatalyzed aza-Michael addition follows third-order kinetics : it is first-order with respect to the Michael acceptor (acrylonitrile) and second-order with respect to the amine donor[3].
Understanding this kinetic profile dictates our synthetic strategy. The reaction proceeds via a rate-determining zwitterionic transition state. Because the initial nucleophilic attack generates a charge-separated intermediate, a second molecule of the amine (or an external base/protic solvent) is strictly required to facilitate the proton transfer from the attacking nucleophilic nitrogen to the α-carbon of the enolate intermediate[3].
Caption: Aza-Michael addition mechanism for β-aminopropionitrile synthesis.
Causality Behind Experimental Choices
-
Why Solvent-Free Conditions? Because the reaction is second-order in the amine, maximizing the concentration of the reactants exponentially increases the reaction rate. For highly nucleophilic aliphatic amines, running the reaction neat (solvent-free) drives the equilibrium forward rapidly, achieving >95% yields without the need for external catalysts[4].
-
Why Strict Temperature Control? Acrylonitrile is highly susceptible to polymerization initiated by bases, heat, or light[1]. Since the aza-Michael addition is inherently exothermic, failure to control the internal temperature (keeping it below 10 °C during addition) will lead to runaway polymerization, drastically reducing the yield of the target aminopropionitrile[2].
-
Why Use Catalysts like DBU or Acidic Alumina? For sterically hindered amines, aromatic amines, or less nucleophilic heterocycles (e.g., imidazoles, isatins), the uncatalyzed solvent-free approach may require prohibitive reaction times (>24 hours)[4]. Introducing a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) facilitates the rate-determining proton transfer[5]. Alternatively, heterogeneous catalysts like acidic alumina activate the nitrile group via hydrogen bonding, enabling selective mono-addition[6].
Comparative Reaction Optimization Data
The following table summarizes the quantitative performance of various amines reacting with acrylonitrile under different optimized conditions, highlighting the impact of catalysts on reaction time and yield.
| Amine Donor | Michael Acceptor | Reaction Conditions | Time (h) | Yield (%) | Ref. |
| Diethylamine (Aliphatic) | Acrylonitrile | Solvent-free, 0 °C to RT | 12.0 | > 95 | [2] |
| Imidazole (Heterocycle) | Acrylonitrile | Solvent-free, 80 °C | 3.0 | > 97 | [3] |
| 4-Methoxybenzylamine | Acrylonitrile | Acidic Alumina (Neat), 70 °C | 3.0 | 100 | [6] |
| Isatin derivatives | Acrylonitrile | DBU (10 mol%), THF, RT | 1.0 | 91 | [5] |
Self-Validating Experimental Protocols
The following methodologies provide step-by-step instructions for synthesizing functionalized aminopropionitriles. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure mechanistic fidelity and safety.
Protocol A: Solvent- and Catalyst-Free Synthesis of Aliphatic Aminopropionitriles
Representative Synthesis: 3-(Diethylamino)propionitrile[2]
Reagents & Equipment:
-
Diethylamine (1.0 equiv, nucleophile)
-
Acrylonitrile (1.05 equiv, electrophile)
-
Round-bottom flask, pressure-equalizing dropping funnel, internal thermocouple, ice-water bath.
Step-by-Step Methodology:
-
Preparation: Charge the round-bottom flask with diethylamine (1.0 equiv). Equip the flask with a magnetic stir bar and an internal thermocouple.
-
Thermal Regulation: Submerge the flask in an ice-water bath. Allow the internal temperature to stabilize between 0–5 °C. Causality: Suppressing the initial thermal spike prevents the base-catalyzed polymerization of acrylonitrile.
-
Controlled Addition: Load acrylonitrile (1.05 equiv) into the dropping funnel. Begin dropwise addition over 45–60 minutes.
-
Self-Validation Checkpoint: Monitor the thermocouple continuously. The internal temperature must not exceed 10 °C. If a temperature spike occurs, halt the addition immediately and add more ice to the bath.
-
-
Reaction Propagation: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 12–14 hours.
-
Analytical Validation: Sample the reaction mixture. Validate completion via
H-NMR. Self-Validation Checkpoint: The complete disappearance of the vinylic protons of acrylonitrile ( 5.6–6.3 ppm) and the appearance of two distinct triplets around 2.4–2.8 ppm (representing the newly formed -CH -CH -CN linkage) confirms full conversion. -
Workup: Evaporate the slight excess of acrylonitrile under reduced pressure (in a well-ventilated fume hood, passing the exhaust through a bleach trap to neutralize residual nitrile). The resulting product is typically >95% pure and requires no further chromatography.
Protocol B: DBU-Catalyzed Synthesis for Hindered/Heterocyclic Amines
Representative Synthesis: N-Functionalization of Isatins or Imidazoles[5]
Reagents & Equipment:
-
Sterically hindered amine/heterocycle (e.g., Isatin derivative, 1.0 equiv)
-
Acrylonitrile (1.2 equiv)
-
DBU (10 mol%, catalyst)
-
Anhydrous THF (solvent, minimal volume to ensure high concentration)
Step-by-Step Methodology:
-
Homogenization: Dissolve the amine donor (1.0 equiv) in a minimal amount of anhydrous THF to maintain high molarity (driving the third-order kinetics).
-
Catalyst Introduction: Add DBU (10 mol%) to the solution at room temperature. Stir for 5 minutes.
-
Electrophile Addition: Add acrylonitrile (1.2 equiv) in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature under a nitrogen atmosphere for 1–3 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting amine spot should disappear entirely. DBU accelerates the proton-transfer step, preventing the stalling often seen with bulky nucleophiles.
-
-
Quenching & Workup: Dilute the mixture with ethyl acetate and wash with saturated aqueous NH
Cl to neutralize and remove the DBU. Extract the organic layer, dry over anhydrous Na SO , and concentrate under vacuum. -
Purification: If bis-addition side products are detected via NMR (indicated by complex multiplet splitting near the cyanoethyl protons), purify the crude mixture via flash column chromatography.
References
Sources
- 1. 3-(Methylamino)propanenitrile | Research Chemical [benchchem.com]
- 2. 3-(Diethylamino)propionitrile | 5351-04-2 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mono-Alkylation in Aza-Michael Additions
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of synthesizing mono-alkylated aminopropionitriles. The aza-Michael addition of primary amines to acrylonitrile is a fundamental transformation, but it is notoriously plagued by poor selectivity, frequently yielding undesired bis-alkylated byproducts.
This guide is designed to provide you with field-proven insights, mechanistic troubleshooting, and self-validating protocols to strictly control the reaction kinetics and maximize your mono-adduct yield.
Mechanistic Overview: The Over-Alkylation Dilemma
To solve the problem of over-alkylation, we must first understand the causality behind it. The synthesis involves the nucleophilic attack of a primary amine on the
Theoretically, the newly attached cyanoethyl group is electron-withdrawing, which should reduce the nucleophilicity of the resulting secondary amine. However, in practice, the mono-adduct often remains highly reactive. This is due to a reduction in the solvation sphere around the secondary amine and favorable local concentration effects. Consequently, the rate of the second addition (
Kinetic pathway of aza-Michael addition showing mono- and bis-alkylation.
Troubleshooting FAQs
Q: I am observing significant bis(2-cyanoethyl)amine formation. How do I shift the equilibrium to favor the mono-adduct?
A: Over-alkylation is a kinetic issue. To suppress
Q: My aromatic amines (e.g., anilines) show poor conversion and no mono-adduct. What is going wrong?
A: Aromatic amines possess delocalized lone pairs, which drastically reduces their nucleophilicity compared to aliphatic amines. Thermal forcing alone often leads to degradation. You must activate the Michael acceptor using a Lewis acid.2 is highly effective; it coordinates with the nitrile group, enhancing the electrophilicity of the
Q: Does removing the solvent actually improve the mono-alkylation yield? A: Yes. Solvent-free (neat) conditions increase the collision frequency of reactants. When paired with shape-selective catalysts like, the constrained pore sizes physically block the formation of the bulkier bis-adduct, driving mono-alkylation yields up to 90%.
Self-validating troubleshooting workflow for optimizing mono-alkylation.
Quantitative Data: Catalyst & Condition Comparison
Selecting the right catalytic system is entirely dependent on the electronic and steric nature of your starting amine. Use the table below to benchmark your expected yields.
| Catalyst System | Substrate Scope | Solvent | Temp (°C) | Mono-Adduct Yield | Mechanistic Advantage |
| Acidic Alumina | Aliphatic & Aromatic | Solvent-free | RT - 80 | 85 - 100% | Surface adsorption limits bis-alkylation. |
| Zeolite ZSM-5-SO3H | Aliphatic & Sulfonamides | Solvent-free | 50 - 100 | 70 - 90% | Pore-size exclusion of bulky bis-adducts. |
| Cobalt(II) Nitrate | Electron-deficient Aromatic | t-BuOMe | 80 - 100 | 50 - 85% | Eco-friendly Lewis acid activation. |
| Cupric Acetate | Sterically Hindered Aromatic | AcOH / H₂O | Reflux | 70 - 80% | Overcomes severe electronic deactivation. |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation check.
Protocol A: Solvent-Free Mono-Alkylation via Acidic Alumina (Aliphatic Amines)
This protocol leverages heterogeneous surface constraints to physically prevent the secondary amine from reacting a second time.
-
Preparation: In a 10 mL reaction vial, combine the primary amine (1.0 mmol) and acrylonitrile (1.5 mmol). Add 0.2 g of acidic alumina.
-
Reaction: Stir the neat mixture vigorously at 80 °C for 2 to 4 hours.
-
Validation Check 1 (Kinetics & Staining): Extract a 5 µL aliquot, dilute in 100 µL of EtOAc, and spot on a silica TLC plate alongside the starting primary amine. Stain the plate with Ninhydrin and heat.
-
Self-Validation: The primary amine will stain deep purple/red. The secondary mono-adduct will stain yellow/brown. If a purple spot persists, the reaction is incomplete; continue heating.
-
-
Validation Check 2 (Selectivity via Mass Spec): Run a rapid GC-MS on the aliquot.
-
Self-Validation: Look for the molecular ion peak at [M+53]⁺. The strict absence of an [M+106]⁺ peak validates that bis-alkylation has been successfully suppressed.
-
-
Isolation: Dilute the mixture with 5 mL of EtOAc and filter through a Celite pad to remove the alumina. Evaporate the solvent under reduced pressure to yield the pure mono-alkylated aminopropionitrile.
Protocol B: Cupric Acetate-Catalyzed Cyanoethylation of Deactivated Aromatic Amines
This protocol uses Lewis acid coordination to pull electron density away from the acrylonitrile double bond, forcing a reaction with poor nucleophiles.
-
Preparation: Dissolve the deactivated aromatic amine (10 mmol) in 15 mL of a water/acetic acid mixture (1:1 v/v). Add cupric acetate monohydrate (0.5 mmol, 5 mol%).
-
Addition: Dropwise add acrylonitrile (12 mmol) over 15 minutes. Causality note: Dropwise addition keeps the steady-state concentration of the Michael acceptor low, further discouraging bis-alkylation.
-
Reaction: Heat the mixture to reflux for 4 to 6 hours.
-
Validation Check 1 (Conversion): Monitor the reaction via HPLC.
-
Self-Validation: The total disappearance of the aniline peak and the emergence of a single new peak at a higher retention time validates complete mono-conversion.
-
-
Workup & Validation Check 2 (Structural Purity): Neutralize the mixture carefully with saturated NaHCO₃. Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation: Perform ¹H-NMR analysis. Look for the characteristic triplet at ~2.6 ppm (the cyanoethyl -CH₂- adjacent to the -CN group). If this triplet integrates to exactly 2 protons relative to the aromatic ring protons, you have successfully isolated the mono-adduct. An integration of 4 protons indicates bis-alkylation failure.
-
References
1.[1] Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI. 1 2.[2] Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. 2 3.[3] Cobalt(II) catalyzed Michael-type hydroamination of activated olefins. Taylor & Francis Online. 3 4. The zeolite ZSM-5-SO3H catalyzed aza-Michael addition of amines and sulfonamides to electron-deficient alkenes under solvent-free conditions. NIScPR.
Sources
Technical Support Center: Purification of 3-[(Cyclopropylmethyl)amino]propanenitrile via Distillation
Welcome to the technical support center for the purification of 3-[(Cyclopropylmethyl)amino]propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the distillation of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the distillation of 3-[(Cyclopropylmethyl)amino]propanenitrile.
Q1: My product is dark or discolored after distillation. What is causing this and how can I prevent it?
Answer: Discoloration is a common indicator of thermal degradation or oxidation. 3-[(Cyclopropylmethyl)amino]propanenitrile, containing both a secondary amine and a nitrile functional group, can be susceptible to decomposition at elevated temperatures.
-
Causality: The energy input required to reach the atmospheric boiling point is high enough to break chemical bonds, leading to the formation of colored impurities or polymeric materials. Amines are also prone to air oxidation at high temperatures, which can form colored byproducts. Similarly, nitriles can undergo polymerization or other side reactions when heated excessively[1][2].
-
Solution: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, you significantly decrease the boiling point of the compound, thereby reducing the thermal stress it experiences. The literature reported boiling point is 90-92 °C at 12 mmHg[3], which is much lower than what would be required at atmospheric pressure.
-
Pro-Tip: For maximum purity, ensure your distillation apparatus is clean and dry. Consider purging the system with an inert gas like nitrogen or argon before pulling a vacuum to minimize the presence of oxygen.
Q2: I'm having trouble achieving a stable vacuum. What are the likely causes?
Answer: An unstable or poor vacuum is one of the most frequent challenges in vacuum distillation and directly impacts the distillation temperature.
-
Causality: The issue almost always stems from leaks in the system or an inefficient vacuum source. Leaks allow air to enter the apparatus, increasing the system pressure. An inefficient pump or a saturated cold trap will fail to remove gas molecules effectively.
-
Troubleshooting Steps:
-
Check All Connections: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check that all clamps are secure and that any tubing is free of cracks and properly attached.
-
Inspect Glassware: Before assembly, carefully inspect all glassware for star cracks or fractures that could compromise the vacuum.
-
Verify Pump Performance: Check the vacuum pump oil. If it is cloudy or discolored, it may be contaminated with solvent and should be changed.
-
Ensure Cold Trap is Effective: The cold trap (using a dry ice/acetone or liquid nitrogen slurry) must be sufficiently cold to condense any volatile substances before they reach the pump. If the trap becomes saturated, pump efficiency will decrease.
-
Isolate the Leak: If a leak is suspected, you can sometimes hear a faint hissing sound near the source.
-
Q3: My product yield is significantly lower than expected. Where could the material have been lost?
Answer: Low recovery can be attributed to several factors, ranging from physical losses within the apparatus to chemical degradation.
-
Causality & Solutions:
-
Incomplete Distillation: The pot temperature may not have been high enough or the distillation was not run for a sufficient duration to carry over all the product. Solution: Ensure the distillation is complete by monitoring for a drop in the head temperature.
-
Hold-up Volume: A significant portion of the product can be lost as a thin film coating the surfaces of the distillation column, condenser, and adapter. Solution: Use the smallest appropriate glassware for the scale of your reaction to minimize surface area. Rinsing the apparatus with a suitable solvent after distillation can recover this material if needed.
-
Thermal Decomposition: As discussed in Q1, excessive heat can degrade the product, converting it into non-volatile tars or low-boiling fragments. Solution: Use the lowest possible temperature by achieving a high vacuum[4].
-
Mechanical Losses: Physical loss of amine product can occur through leaks in the system, especially around pump seals or flange connections[5]. Solution: Ensure all connections are secure.
-
Q4: Can I purify this compound using atmospheric distillation?
Answer: It is strongly advised against attempting to purify 3-[(Cyclopropylmethyl)amino]propanenitrile at atmospheric pressure.
-
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. While the boiling point at 12 mmHg is 90-92 °C[3], the boiling point at atmospheric pressure (760 mmHg) would be significantly higher. This high temperature would almost certainly lead to extensive decomposition, polymerization, and a very low yield of impure product[4]. Vacuum distillation is the standard and required method for thermally sensitive, high-boiling liquids.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common issues during the distillation of 3-[(Cyclopropylmethyl)amino]propanenitrile.
Caption: Troubleshooting decision tree for distillation issues.
Quantitative Distillation Parameters
The efficiency of the distillation is highly dependent on the interplay between temperature and pressure. The primary goal is to maintain the lowest possible distillation temperature to ensure the thermal stability of the product.
| Parameter | Recommended Value | Rationale |
| Pressure | < 15 mmHg | Lowering the pressure is the most critical factor in reducing the required boiling temperature. |
| Pot Temperature | 10-20 °C above head temp. | The distillation flask must be hotter than the vapor to provide the energy for vaporization. However, excessive temperature increases the risk of degradation. |
| Head Temperature | 90-92 °C (at 12 mmHg)[3] | This is the boiling point of the pure substance at the given pressure. A stable head temperature indicates that a pure fraction is distilling. |
| Condenser Water | Cool (e.g., 10-15 °C) | Must be cool enough to efficiently condense the product vapor, but not so cold as to cause solidification if the product has a high melting point. |
| Cold Trap Temp. | ≤ -78 °C (Dry Ice/Acetone) | Protects the vacuum pump from corrosive or volatile materials that pass through the condenser. |
Experimental Protocol: Vacuum Distillation
This protocol outlines the standard procedure for purifying 3-[(Cyclopropylmethyl)amino]propanenitrile on a laboratory scale.
Safety First:
-
Always work in a well-ventilated fume hood[6].
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[7].
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum[8].
-
Be aware of the potential hazards of aminonitriles. Handle with care to avoid ingestion, inhalation, or skin contact[6].
-
Keep flammable materials away from the heating source[9].
Workflow Diagram:
Caption: Step-by-step distillation workflow.
Procedure:
-
Apparatus Assembly: Assemble a vacuum distillation apparatus using clean, oven-dried glassware. A typical setup includes a round-bottom flask, a short-path distillation head (a Vigreux column can be included for better separation), a condenser, a receiving flask, and a cold trap to protect the vacuum pump.
-
Charging the Flask: Charge the distillation flask with the crude 3-[(Cyclopropylmethyl)amino]propanenitrile. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Sealing the System: Lightly grease all joints with vacuum grease and assemble the apparatus. Ensure all connections are secure.
-
Applying Vacuum: Connect the apparatus to the vacuum pump through the cold trap. Turn on the condenser cooling water. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to slowly heat the distillation flask using a heating mantle with a stirrer.
-
Collecting Fractions:
-
Forerun: Collect any initial, low-boiling distillate in a separate receiving flask. The head temperature will typically be unstable during this phase.
-
Main Fraction: When the head temperature stabilizes at the expected boiling point for your system's pressure (e.g., ~90 °C at 12 mmHg), switch to a clean receiving flask to collect the pure product. Continue collecting as long as the temperature remains stable.
-
-
Shutdown: Once the distillation is complete (indicated by a drop in head temperature or the pot nearing dryness), remove the heating mantle and allow the system to cool completely under vacuum.
-
Venting and Disassembly: Once cool, slowly vent the system, preferably by introducing an inert gas like nitrogen. Do not vent with air, as the hot residue in the pot could react with oxygen. Once at atmospheric pressure, the apparatus can be safely disassembled and the purified product collected.
References
-
Safety Precautions For Distillation. (2025). Available from: [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. Available from: [Link]
-
Safety tips on distilling at home. (2021). Available from: [Link]
- Purification of nitriles - US2388506A. Google Patents.
-
High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. (2017). ACS Omega. Available from: [Link]
-
Safety Rules Of Distilling : How To Stay Safe : New Distillers 101. (2019). YouTube. Available from: [Link]
-
Understanding ejector systems necessary to troubleshoot vacuum distillation. Graham Manufacturing. Available from: [Link]
-
Essential Distillery Safety Practices for Craft Distillers. (2025). Available from: [Link]
-
Vacuum Distillation For Amine Regeneration. (2012). Cheresources.com Community. Available from: [Link]
-
3-(Cyclopropylamino)propionitrile | C6H10N2. PubChem. Available from: [Link]
Sources
- 1. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-(CYCLOPROPYLAMINO)PROPIONITRILE CAS#: 58196-47-7 [m.chemicalbook.com]
- 4. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. distilleryuniversity.com [distilleryuniversity.com]
- 8. Safety tips on distilling at home [likkertech.co.za]
- 9. Safety Precautions For Distillation - Industrial Safety Tips [industrialsafetytips.in]
Preventing polymerization of acrylonitrile during amine addition
Topic: Prevention of Polymerization During Amine Addition to Acrylonitrile Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide
The Mechanistic Battlefield
Why your reaction is turning into a yellow solid instead of a product.
Acrylonitrile is a "Dr. Jekyll and Mr. Hyde" reagent. It is an excellent Michael acceptor (electrophile) but also an unstable monomer prone to two distinct types of polymerization. Understanding which one is destroying your reaction is the first step to control.
The Dual-Threat Mechanism
When you add an amine to acrylonitrile, you are introducing a nucleophile. This nucleophile can trigger two pathways:
-
Path A (Desired): The amine attacks the
-carbon, picks up a proton, and forms the -aminonitrile. -
Path B (Undesired Anionic Polymerization): The amine attacks the
-carbon, generating a carbanion. If this carbanion attacks another acrylonitrile molecule instead of picking up a proton, you initiate an anionic polymerization chain.
Note: Radical polymerization (Path C) is also possible via heat or light but is usually managed by commercial inhibitors (MEHQ).
Figure 1: Mechanistic bifurcation. Success depends on the rate of Proton Transfer (Path A) exceeding the rate of Propagation (Path B).
Critical Control Parameters (The "Knobs")
To force the reaction down Path A, you must manipulate three variables.
A. The Proton Source (The "Brake" for Polymerization)
Anionic polymerization thrives in aprotic environments. The intermediate carbanion must be "quenched" immediately by a proton to form the product.
-
The Fix: Use protic solvents (Methanol, Ethanol, Water) or additives.
-
Data Point: Water is an excellent promoter. It activates the nitrile via hydrogen bonding (increasing electrophilicity) and provides a rapid proton source to quench the intermediate, preventing polymerization [1].
B. The Inhibitor Environment (Radical Control)
Commercial acrylonitrile contains MEHQ (Monomethyl ether hydroquinone) to stop radical polymerization.
-
The Trap: MEHQ only works in the presence of dissolved oxygen.[1]
-
The Mistake: If you vigorously degas your reaction with Nitrogen/Argon, you disable the MEHQ.
-
Recommendation: Do not bubble inert gas directly through the liquid unless strictly necessary. An inert blanket (headspace) is usually sufficient, but ensure the solvent isn't stripped of all oxygen if you rely on MEHQ [2].
C. Thermal Management
-
Michael Addition: Low activation energy (often proceeds at 0°C to RT).
-
Polymerization: Higher activation energy.
-
The Rule: Keep it cold (0°C – 20°C). Heat is the enemy.
Troubleshooting & FAQs
Q1: My reaction mixture solidified into a yellow block. What happened?
Diagnosis: Runaway anionic polymerization. Cause: You likely added the amine too fast to neat acrylonitrile or used a strictly aprotic solvent (like dry THF or DCM) without a proton source. The yellow color is characteristic of conjugated imine sequences in cyclized polyacrylonitrile. Solution:
-
Dilute the reaction.[1] Never run neat if this occurs.
-
Switch to a protic solvent (MeOH or Water).
-
Add a weak acid catalyst (Acetic Acid, 1-5 mol%) to buffer the basicity and protonate the intermediate.
Q2: I am using MEHQ, but it still polymerized. Why?
Diagnosis: Wrong mechanism or deactivated inhibitor. Analysis: MEHQ stops radical chains, not anionic chains initiated by your amine. Solution: You need to control the anionic pathway using the strategies in Section 2 (Protic source/Acid catalysis). Also, ensure you didn't strip all oxygen from the system, rendering MEHQ useless against background radical formation.
Q3: Can I use Lewis Acids?
Answer: Yes. Lanthanide triflates (e.g., Yb(OTf)₃) or simple salts like Cu(OAc)₂ are excellent. They activate the nitrile group for nucleophilic attack (lowering the barrier for the desired reaction) without increasing the basicity of the system, which triggers polymerization [3].
Standard Operating Procedure: The "Cold-Protic" Method
This protocol prioritizes safety and specificity over raw speed.
Reagents
-
Amine: 1.0 Equivalent
-
Acrylonitrile: 1.1 - 1.2 Equivalents (Slight excess accounts for minor oligomerization)
-
Solvent: Methanol (preferred) or Water (if solubility permits)
-
Catalyst (Optional): Glacial Acetic Acid (5 mol%) or Cu(OAc)₂ (2 mol%)
Protocol Workflow
-
Preparation: Dissolve the amine in Methanol (concentration ~0.5 – 1.0 M).
-
Cooling: Cool the amine solution to 0°C (Ice bath).
-
Catalyst: Add the catalyst (Acetic Acid or Cu salt) and stir for 5 minutes.
-
Addition: Add Acrylonitrile dropwise over 15–30 minutes.
-
Critical: Monitor internal temperature. Do not allow a spike >5°C.
-
-
Reaction: Allow to warm to Room Temperature (20–25°C) naturally. Stir for 2–12 hours.
-
Quench/Workup: Evaporate solvent. The excess acrylonitrile (bp 77°C) will co-evaporate.
Decision Matrix for Troubleshooting
Figure 2: Troubleshooting logic flow for common deviations.
Quantitative Data: Solvent Effects
The choice of solvent dramatically impacts the ratio of Product (Michael Adduct) to Polymer.
| Solvent System | Reaction Time | Yield (%) | Polymer Formation | Mechanism Note |
| Neat (No Solvent) | < 10 min | Variable | High | Runaway exotherm risk. Hard to control heat. |
| THF (Dry) | 12 h | 40-60% | Moderate | Lack of proton source stabilizes carbanion, favoring polymerization. |
| Methanol | 2-4 h | > 90% | Low | H-bonding activates nitrile; rapid proton transfer quenches anion. |
| Water | 1-3 h | > 95% | Negligible | "On-water" effect accelerates rate; high heat capacity absorbs exotherm [1]. |
References
-
Water-Promoted Michael Addition
- Title: Nucleophilic addition of amines to acrylonitrile in w
- Source: Tetrahedron Letters
-
URL:[Link]
-
Inhibitor Function (MEHQ)
-
Catalysis Strategies
- Title: Lewis Acid Catalyzed Michael Addition of Amines to Acrylonitrile
- Source: Journal of Organic Chemistry (ACS)
-
URL:[Link]
Sources
Technical Guide: Temperature Optimization for Cyclopropanemethanamine Workflows
Core Directive & Executive Summary
Cyclopropanemethanamine (also known as aminomethylcyclopropane) presents a unique dual-challenge in organic synthesis: volatility (Bp ~86°C) and ring strain (~27.5 kcal/mol).
Unlike standard aliphatic amines, this building block is prone to two distinct failure modes driven by temperature:
-
Evaporative Loss: Occurs during exothermic additions or high-vacuum workups due to its low molecular weight.
-
Ring Opening/Rearrangement: While thermally stable up to ~200°C in neutral environments, the cyclopropyl ring becomes highly labile in the presence of Lewis acids or strong Brønsted acids at elevated temperatures (>60°C), often rearranging into homoallylic or cyclobutyl byproducts.
This guide provides self-validating protocols to optimize reaction temperatures, ensuring maximum yield and structural integrity.
Critical Physical Properties Matrix
Before initiating any workflow, verify your operating parameters against these physical constants to prevent containment failure.
| Property | Value | Operational Implication |
| Boiling Point | 86–88 °C | Do not reflux in water/toluene without a cooling condenser set to <5°C. |
| Flash Point | ~2 °C (Est.) | Class 1 Flammable. All heating must occur under inert gas (N₂/Ar). |
| Ring Strain | 27.5 kcal/mol | Susceptible to acid-catalyzed rearrangement above 50°C. |
| pKa (Conj. Acid) | ~10.8 | Highly basic; generates significant exotherms with acid chlorides/anhydrides. |
Troubleshooting & Optimization (Q&A)
Scenario A: Yield Loss During Workup
User Question: "I achieved 100% conversion by TLC, but after rotary evaporation, my isolated yield is only 40%. Where did the product go?"
Technical Diagnosis: The product is likely being co-distilled with your solvent. Cyclopropanemethanamine forms azeotropes with common solvents, and its free base form is highly volatile.
Corrective Protocol:
-
Acidify First: Before concentration, treat the crude mixture with HCl (in dioxane or ether) to convert the amine to its hydrochloride salt (solid/non-volatile).
-
Temperature Limit: If isolating the free base, never set the rotovap bath >30°C and keep vacuum pressure >150 mbar (mild vacuum).
-
Telescoping: Avoid isolation if possible. Carry the crude solution directly into the next step.
Scenario B: Unexpected Impurities (Ring Opening)
User Question: "I am running a reductive amination with NaBH(OAc)₃ at 80°C. NMR shows a multiplet at 5.0-6.0 ppm indicative of an alkene. Is the ring opening?"
Technical Diagnosis: Yes. While reductive amination is generally safe, the combination of Lewis Acid activation (or acetic acid) and Heat (>60°C) can trigger the cyclopropylcarbinyl rearrangement. This rearranges the cyclopropylmethyl group into a homoallyl (butene) derivative.
Corrective Protocol:
-
Lower Temperature: Run the imine formation at 0°C to 25°C .
-
Stepwise Addition: Do not heat to drive the reaction. If the imine formation is slow, add a molecular sieve (3Å) rather than increasing temperature.
-
Switch Reductant: Use NaBH₄ at 0°C (stronger reductant, faster reaction at low temp) to avoid prolonged thermal exposure.
Scenario C: Exotherm Control
User Question: "When adding acid chloride to the amine, the reaction boiled over. How do I control this?"
Technical Diagnosis: The reaction is highly exothermic. The heat generated pushed the internal temperature past the boiling point (86°C) of the amine almost instantly.
Corrective Protocol:
-
Cryogenic Start: Cool the amine solution to -10°C or 0°C before addition.
-
Dilution: Ensure the amine is diluted to <0.2 M concentration.
-
Controlled Addition: Add the electrophile as a solution (not neat) via syringe pump over 30+ minutes.
Validated Experimental Workflows
Workflow 1: Nucleophilic Substitution (Alkylation)
Target: Minimizing volatility loss while ensuring complete substitution.
-
Setup: Flame-dried flask, N₂ atmosphere.
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Base: K₂CO₃ (2.0 equiv).
-
Temperature Profile:
-
T=0 min: Add Cyclopropanemethanamine at 0°C .
-
T=10 min: Add Alkyl Halide dropwise at 0°C .
-
T=1 hr: Warm naturally to 25°C .
-
Optimization: If conversion is <50% after 4 hours, heat to 45°C . Do not exceed 60°C.
-
-
Validation: Monitor by LC-MS. If "M+1" peak is missing but "M+1+41" (acetonitrile adduct) or solvent peaks are dominant, check condenser efficiency.
Workflow 2: Amide Coupling (with HATU/EDC)
Target: Preventing thermal degradation of activated esters.
-
Activation: Mix Carboxylic Acid + Coupling Agent + Base (DIPEA) at 0°C for 15 mins.
-
Addition: Add Cyclopropanemethanamine (1.1 equiv) at 0°C .
-
Reaction: Stir at 20–25°C for 2–4 hours.
-
Note: There is NO need to heat amide couplings with this amine. It is a potent nucleophile (primary alkyl amine). Heating only increases side reactions (dimerization/racemization of the acid).
-
Visual Logic & Decision Pathways
Diagram 1: Temperature Selection Decision Tree
This logic flow ensures you select the correct temperature range based on your specific reaction type and reagents.
Caption: Decision matrix for thermal handling. Green nodes indicate safe operating windows; Red nodes indicate high-risk parameters requiring mitigation.
Diagram 2: Acid-Catalyzed Ring Opening Mechanism
Understanding why temperature matters: The pathway to the undesired homoallylic impurity.
Caption: Mechanism of thermal decomposition. The cyclopropylcarbinyl cation rearranges rapidly to the homoallyl cation, leading to irreversible impurities.
References
-
Sigma-Aldrich. Cyclopropylmethylamine Product Specification & Safety Data Sheet (SDS). Retrieved from
-
ChemicalBook. Cyclopropanemethanamine Physical Properties and Boiling Point Data. Retrieved from
-
BenchChem. Temperature Optimization for Amine Synthesis and Handling. Retrieved from
- Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society. (Foundational mechanism on cyclopropylcarbinyl rearrangement).
-
TCI Chemicals. Cyclopropylmethylamine: Handling and Storage Specifications. Retrieved from
Technical Support Center: Controlling Exotherm in Large-Scale Aminonitrile Synthesis
Current Status: Operational Support Level: Tier 3 (Process Safety & Scale-Up) Topic: Exotherm Management, Cyanide Handling, and Thermal Runaway Prevention Audience: Process Chemists, Chemical Engineers, Drug Development Scientists
Core Directive & Safety Philosophy
WARNING: Aminonitrile synthesis (Strecker and variants) involves high-energy intermediates and toxic reagents (cyanide sources).[1] Large-scale execution reduces the surface-area-to-volume ratio, making heat removal the primary bottleneck.
The Golden Rule of Scale-Up: Never rely on jacket cooling alone to catch a runaway. The primary control mechanism must be the dosing rate of the limiting reagent (typically the cyanide source or the aldehyde).
Self-Validating System: A robust protocol is self-limiting . If the cooling fails, the dosing pump must physically stop. If the reaction does not initiate (no heat detected), dosing must stop to prevent accumulation.[2]
Critical Process Parameters (CPP) & Troubleshooting
Category A: Thermal Anomalies[2][3]
Q: I am dosing the cyanide solution, but I see no temperature rise (
A: ABSOLUTELY NOT. Stop dosing immediately.
-
The Hazard: You are experiencing an Induction Period . If you continue dosing, you are accumulating unreacted reagents. Once the reaction triggers, the accumulated mass will react simultaneously, releasing all stored enthalpy (
) at once. This leads to instantaneous thermal runaway that jacket cooling cannot contain. -
The Fix (Self-Validating Step):
-
Halt Addition: Stop the pump.
-
Verify Initiation: Wait until you see a distinct exotherm (e.g.,
or a spike in heat flow ). -
Catalyst Check: If using a catalyst (e.g., Lewis acid or organocatalyst), ensure it was added and is active.
-
Restart Condition: Only resume dosing once the batch temperature tracks with the dosing rate (i.e., stopping dosing causes
to drop).
-
Q: The reaction temperature is spiking (
A: Your Dosing Rate (
-
The Physics:
. In fast reactions like cyanide addition to imines, is often diffusion-controlled or dosing-controlled. -
Troubleshooting Protocol:
-
Immediate Action: STOP THE DOSING PUMP. This removes the fuel for the fire. The exotherm should decay exponentially if the system is not autocatalytic.
-
Calculate Accumulation (
):-
If stopping the pump immediately stops the temperature rise, your system is Dosing Controlled (Good). Resume at 50% rate.
-
If the temperature continues to rise after the pump stops, your system is Kinetically Controlled (Bad). You have high accumulation. Engage emergency cooling (secondary loop) or quench.
-
-
Category B: Chemical & Physical Stability[4]
Q: The reaction mixture is darkening (yellow
A: You are likely polymerizing the HCN or the imine due to high pH or high Temperature.
-
Mechanism: Free HCN polymerizes violently in basic conditions (exothermic). Imines can also oligomerize at high
. -
The Fix:
-
Check pH: Ensure the pH is strictly controlled (typically pH 5–7 for Strecker variants). If using NaCN/KCN, you must buffer the system (e.g., Acetic Acid/Acetate or
). -
Temperature Limit: Darkening often indicates
. Lower your setpoint.
-
Q: I see a sudden pressure spike in the reactor.
A: This is likely HCN gas evolution or solvent boiling.
-
The Hazard: HCN boils at 26°C. If your reaction runs at 40°C and pH drops (becomes too acidic), dissolved
converts to HCN gas, pressurizing the vessel. -
The Fix:
-
Scrubber Check: Ensure the off-gas line goes to a caustic scrubber (NaOH/Bleach).
-
pH Buffer: Never allow the system to become strongly acidic while free cyanide is present. Maintain a buffered environment.
-
Visualizing the Control Strategy
The following diagram illustrates the Feedback Control Loop required for safe scale-up. The dosing pump is "slaved" to the reaction temperature.
Figure 1: Safety-Critical Control Loop. The dosing pump is interlocked with the reactor temperature. If cooling capacity is exceeded, dosing is automatically cut.
Experimental Protocol: Safe Semi-Batch Addition
Objective: Synthesize
Reagents:
-
Substrate: Aldehyde/Ketone + Amine (Pre-formed Imine preferred).[3]
-
Reagent: TMSCN (Trimethylsilyl cyanide) or Aqueous NaCN/Acetic Acid.
-
Solvent: Acetonitrile or Methanol (Ensure solvent is dry if using TMSCN).
Step-by-Step Methodology:
-
Imine Formation (Pre-Step):
-
Form the imine before cyanide addition if possible. This separates the heat of dehydration from the heat of cyanation.
-
Validation: Check conversion via NMR/HPLC. Ensure water is removed if using Lewis Acid catalysts.
-
-
System Preparation:
-
Set reactor jacket to
(or below target ). -
Charge Imine/Catalyst solution.
-
Blanket with Nitrogen: Oxygen can promote radical polymerization.
-
-
The "Dummy" Dose (Initiation Check):
-
Add 5% of the total Cyanide source.
-
WAIT. Monitor
and Heat Flow ( ). -
Go/No-Go: Do not proceed until a detectable exotherm is observed and subsides. This confirms the reaction pathway is open.
-
-
Controlled Dosing (The Ramp):
-
Begin dosing the remaining Cyanide over 4–6 hours .
-
Dynamic Setpoint: If
rises above setpoint, the pump pauses automatically (see Figure 1). -
Crucial: Maintain agitation at high RPM (e.g., Tip speed > 1.5 m/s) to prevent "hot spots" at the injection point.
-
-
Post-Reaction & Quench:
-
Stir for 2 hours post-addition.
-
Oxidative Quench (Cyanide Destruction): Transfer reaction mixture into a separate vessel containing dilute Bleach (NaOCl) or Hydrogen Peroxide at pH > 10. Never quench acidically first—this releases HCN.
-
Data & Reference Tables
Table 1: Thermal Characteristics of Strecker Reagents
| Parameter | Value (Approx.) | Implication for Scale-Up |
| Enthalpy of Reaction ( | High. A 1M reaction can raise adiabatic temp by >100°C. | |
| Adiabatic Temp Rise ( | If cooling fails, the batch will boil/pressurize. | |
| HCN Boiling Point | Process must run closed or scrubbed. Keep | |
| Accumulation Limit | Max 10–15% | Never allow >15% unreacted cyanide to accumulate. |
Reaction Mechanism & Heat Flow
Understanding where the heat comes from allows for better control.
Figure 2: Reaction Coordinate. Note that the Cyanation step (Imine
References
-
BenchChem. (2025).[1][2] Managing Reaction Exotherms in Large-Scale Synthesis. Retrieved from
-
Organic Chemistry Portal. (2022). Synthesis of α-Aminonitriles by Cyanation. Retrieved from
-
National Institutes of Health (NIH). (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from
-
MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from
-
Health and Safety Executive (HSE). (2023). Chemical reaction hazards and the risk of thermal runaway. Retrieved from
Sources
Technical Support Center: Advanced Troubleshooting for Sluggish Aza-Michael Additions
Welcome to the Technical Support Center for aza-Michael additions. The 1,4-conjugate addition of nitrogen-centered nucleophiles to electron-deficient alkenes is a cornerstone of C–N bond formation. However, researchers frequently encounter "sluggish" reactions characterized by low conversions, extended reaction times, or catalyst deactivation.
This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to focus directly on the causality of reaction failure and the strategic selection of catalysts to overcome thermodynamic and kinetic barriers.
Catalyst Selection Logic
The success of an aza-Michael addition depends entirely on matching the catalyst to the electronic and steric nature of the nucleophile. Using a Lewis acid with a highly basic aliphatic amine will poison the catalyst, while using a mild organocatalyst with a weak nucleophile will result in no conversion.
Workflow for catalyst selection based on nucleophile basicity.
Troubleshooting Guides & FAQs
Q1: Why does my Lewis acid catalyst precipitate or deactivate when using primary aliphatic amines?
The Causality: Primary and secondary alkyl amines are highly basic and possess strong coordinating ability. When introduced to transition-metal Lewis acids, they form stable, unreactive Werner-type complexes with the metal center. This strips the catalyst from the catalytic cycle (deactivation) and alters the thermodynamic equilibrium, rendering the aza-Michael addition reversible 1. The Solution: Abandon Lewis acids for these substrates. Switch to non-covalent organocatalysts, such as N-heterocyclic carbenes (NHCs) or Brønsted base ionic liquids. These catalysts utilize a HOMO-raising activation strategy via hydrogen bonding, activating the amine without succumbing to permanent coordination or neutralization 1.
Q2: I am using a weak nucleophile (e.g., an aniline or carbamate). The reaction barely proceeds even at elevated temperatures. What is the optimal catalytic system?
The Causality: Anilines and carbamates are intrinsically weak nucleophiles. The delocalization of the nitrogen lone pair into the adjacent aromatic ring or carbonyl
Q3: My substrates are sterically hindered, and the reaction stalls at 30% conversion. How can I force the reaction to completion?
The Causality: Steric bulk on either the amine or the
Quantitative Data Summary: Catalyst Benchmarking
Use the following table to benchmark your expected yields and reaction times based on the chosen catalytic system and substrate class.
| Catalyst System | Optimal Substrate Class | Mode of Activation | Typical Yield | Reaction Time |
| Cu(OAc)₂ / CF₃CO₂Na | Weak nucleophiles (Anilines, Carbamates) | LUMO-lowering (Electrophile) | 75–95% | 6–12 h |
| [DBU][Lac] Ionic Liquid | Aliphatic & Aromatic Amines | Brønsted base / H-bonding | 85–98% | 1–4 h |
| Chiral NHCs | Primary Alkyl Amines | HOMO-raising (Nucleophile) | 80–99% | 12–24 h |
| LiBF₄ (Solvent-free) | Sterically hindered anilines | Lewis acid / High concentration | 70–90% | 0.5–2 h |
Validated Experimental Protocols
Protocol A: Copper-Catalyzed Aza-Michael Addition (For Weak Nucleophiles)
This protocol is optimized for anilines and other low-HOMO nucleophiles that fail under standard basic conditions 2.
-
Preparation: In a clean reaction vessel, combine the
-unsaturated olefin (3.0 mmol) and the aromatic amine (1.0 mmol). -
Catalyst Addition: Add Cu(OAc)₂ (0.1 mmol, 10 mol%) and CF₃CO₂Na (2.0 mmol) dissolved in 3.0 mL of deionized water.
-
Reaction: Stir the mixture vigorously at 60 °C.
-
Self-Validating Step: The CF₃CO₂Na acts as a buffer to prevent the precipitation of inactive copper hydroxide species. Visually monitor the solution; it should maintain an active homogeneous blue/green hue. If the solution turns turbid or brown, catalyst deactivation has occurred, indicating the need for degassing or reagent purification.
-
Workup: Upon completion (typically 6–12 h, monitored via TLC), extract the aqueous mixture with ethyl acetate (3 x 15.0 mL).
-
Purification: Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Solvent-Free DBU-Ionic Liquid Catalyzed Addition (For Aliphatic Amines)
This protocol is ideal for highly basic amines that would otherwise deactivate metal catalysts, or for sterically hindered substrates requiring high-concentration environments 4.
-
Preparation: Mix the aliphatic amine (1.0 mmol) and the
-unsaturated ketone (1.5 mmol) in a round-bottom flask. No solvent is added. -
Catalyst Addition: Add the task-specific ionic liquid 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium lactate ([DBU][Lac]) (0.3 equiv. for liquid substrates, or 1.0 equiv. if substrates are solid, allowing it to act as a melt).
-
Reaction: Stir the mixture at room temperature for 1–4 hours.
-
Extraction & Self-Validating Step: Extract the product directly from the mixture using diethyl ether. The biphasic separation validates the integrity of the ionic liquid. If the [DBU][Lac] layer significantly decreases in volume or fails to separate cleanly, it indicates product cross-contamination, prompting the need for a less polar extraction solvent.
-
Recovery: Decant the organic layer, concentrate, and purify via flash chromatography. Wash and dry the remaining ionic liquid under vacuum at 60 °C for reuse in subsequent cycles.
References
- Highly Enantioselective AzaMichael Reaction between Alkyl Amines and Trifluoromethyl Aryl Nitroolefins Peking University Shenzhen Gradu
- Sodium Trifluoroacetate mediated Copper-Catalyzed aza-Michael addition of α,β-unsaturated olefins with arom
- Lithium tetrafluoroborate catalyzed highly efficient inter- and intramolecular aza-Michael addition with aromatic amines Comptes Rendus de l'Académie des Sciences
- Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones c
Sources
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. Sodium Trifluoroacetate mediated Copper-Catalyzed aza-Michael addition of α,β-unsaturated olefins with aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium tetrafluoroborate catalyzed highly efficient inter- and intramolecular aza-Michael addition with aromatic amines [comptes-rendus.academie-sciences.fr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 3-[(Cyclopropylmethyl)amino]propanenitrile
The following technical guide addresses the stability, storage, and handling of 3-[(Cyclopropylmethyl)amino]propanenitrile (CAS: 1033802-96-6). This content is structured for researchers and drug development professionals requiring high-fidelity stability data.
Executive Summary & Chemical Profile[1]
3-[(Cyclopropylmethyl)amino]propanenitrile is a secondary
| Property | Detail |
| Chemical Structure | Cyclopropyl- |
| Class | N-alkyl- |
| Primary Instability | Retro-Michael Addition (Reversion to Acrylonitrile) |
| Secondary Instability | Oxidative discoloration; Hydrolysis (pH dependent) |
| Storage Recommendation | Store as HCl Salt (Solid) at -20°C. If Free Base: Store under Argon at -80°C. |
Critical Degradation Pathways (Mechanistic Insight)
Understanding why the compound degrades is essential for troubleshooting. The two primary pathways are the Retro-Michael Deconjugation and Self-Polymerization .
Pathway Analysis
The ethylene bridge renders the molecule susceptible to a reversible elimination reaction. Under thermal stress or basic conditions, the molecule "un-clicks," releasing toxic Acrylonitrile and the volatile Cyclopropylmethylamine.
Figure 1: Primary degradation pathways. The Retro-Michael pathway is the most immediate risk in solution, while polymerization dominates in neat storage.
Troubleshooting Guide & FAQs
Issue 1: Sample Discoloration
Q: My neat sample was colorless but has turned yellow/brown after 2 weeks at 4°C. Is it still usable?
Diagnosis:
This indicates oxidative oligomerization .
Corrective Action:
-
Purity Check: Run an LC-MS. If the main peak is >95%, the color is likely due to trace highly colored oligomers (ppm levels). The sample may be repurified via short-path distillation (if liquid) or recrystallization (if solid salt).
-
Prevention: Always store under an inert atmosphere (Argon/Nitrogen). Oxygen accelerates the formation of N-oxides and radical polymerization initiators.
Issue 2: Loss of Purity in Solution
Q: I dissolved the compound in DMSO for screening, but after 24 hours, the concentration dropped. I see a new peak for Acrylonitrile.
Diagnosis:
You are observing the Retro-Michael Equilibrium .
-
Basic pH: Free amines act as bases.
-
Protic Solvents: Can stabilize the transition state.
-
Heat: Increases the elimination rate.
Protocol for Solution Stability:
-
Solvent Choice: Use anhydrous, non-nucleophilic solvents like Acetonitrile or DCM. Avoid water/alcohols if possible.
-
Acidification: If your assay tolerates it, add 1 equivalent of HCl or TFA. Protonating the amine (
) completely shuts down the Retro-Michael pathway because the ammonium group cannot push electrons to eliminate the acrylonitrile [1, 4].
Issue 3: Salt vs. Free Base
Q: Can I store the free base long-term?
Recommendation: No. The free base is thermodynamically unstable over long periods (months).
-
Free Base: Liquid/Low-melting solid. High risk of polymerization and CO2 absorption (carbamate formation).
-
HCl/TFA Salt: Solid.[1] The protonation stabilizes the amine, preventing oxidation, polymerization, and Retro-Michael decomposition.
Conversion Protocol (Self-Validating):
-
Dissolve free base in anhydrous Diethyl Ether or 1,4-Dioxane.
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane (anhydrous).
-
Filter the white precipitate immediately.
-
Wash with cold ether and dry under vacuum. Validation: The resulting solid should be white and non-hygroscopic.
Storage & Handling Specifications
Stability Matrix
| Condition | Form | Estimated Shelf Life | Risk Factor |
| -80°C / Argon | Free Base | 6-12 Months | Moderate (Slow dimerization) |
| -20°C / Argon | Free Base | 1-3 Months | High (Yellowing likely) |
| RT / Air | Free Base | < 1 Week | Critical (Oxidation/Polymerization) |
| -20°C / Desiccated | HCl Salt | > 2 Years | Optimal |
| Solution (DMSO/H2O) | Free Base | < 24 Hours | Retro-Michael Hydrolysis |
Recommended Workflow for Aliquoting
To maintain integrity during experimental use, follow this decision tree:
Figure 2: Decision matrix for long-term storage optimization.
Safety Advisory: Acrylonitrile Release
Researchers must be aware that the Retro-Michael decomposition releases Acrylonitrile (CAS: 107-13-1).
-
Hazard: Acrylonitrile is highly toxic, carcinogenic, and volatile.
-
Detection: If the sample container smells "pungent" or "onion-like" (distinct from the fishy amine smell), decomposition has occurred.
-
Disposal: Do not simply trash decomposed samples. Quench with aqueous bleach (Sodium Hypochlorite) to oxidize the nitrile and amine residues before disposal.
References
-
PubChem. 3-Aminopropionitrile Compound Summary. National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
ResearchGate. Proposed mechanism of the exchange of β-amino amide: (retro) aza-Michael addition. Available at: [Link][2]
Sources
Troubleshooting low conversion rates in nitrile synthesis
Welcome to the Nitrile Synthesis Technical Support Center . This guide is engineered for researchers, process chemists, and drug development professionals facing stalled reactions, poor yields, or catalyst poisoning during the synthesis of nitriles.
Rather than providing generic overviews, this center focuses on the causality of failure and provides self-validating protocols to ensure your synthesis pathways are robust, reproducible, and scalable.
Diagnostic Workflow: Identifying the Bottleneck
Before adjusting equivalents or temperatures, identify the specific failure mode of your synthetic route. The diagnostic logic below maps the most common pathways to their respective failure states and optimized solutions.
Diagnostic workflow for resolving low conversion rates in nitrile synthesis pathways.
FAQ & Troubleshooting Guides
Issue 1: Amide Dehydration Stalls at <50% Conversion
Q: I am attempting to dehydrate a primary amide using thionyl chloride (
The Causality:
Traditional dehydrating agents like
The Solution:
Transition to mild, irreversible dehydrating agents. Propylphosphonic anhydride (T3P) or silane-based systems (like polymethylhydrosiloxane [PMHS] with a
Self-Validating Protocol: T3P-Mediated Dehydration
-
Setup: Dissolve the primary amide (1.0 equiv) in anhydrous Ethyl Acetate (0.5 M concentration).
-
Activation: Add Triethylamine (3.0 equiv) and cool the vessel to 0 °C.
-
Dehydration: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv). Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Validation Checkpoint: Monitor the reaction via TLC. The primary amide will appear as a highly polar spot (low
). The successful formation of the nitrile is validated by the appearance of a distinct, non-polar spot (high ). If the polar spot persists without degradation byproducts, increase the temperature to 60 °C. -
Workup: Quench with water. The T3P byproducts are entirely water-soluble, allowing the pure nitrile to be isolated from the organic layer without column chromatography.
Issue 2: Catalyst Deactivation in Hydrocyanation
Q: During the Ni-catalyzed hydrocyanation of dienes/alkenes, my reaction initiates but dies abruptly after 15-20% conversion. Why is my catalyst failing?
The Causality:
Zero-valent nickel catalysts, such as
The Solution: Kinetic control of the HCN concentration is mandatory. You must starve the reaction of free HCN to ensure the catalyst resting state remains the active alkene-bound complex rather than the cyanated dead-end.
Self-Validating Protocol: Syringe-Pump Dosation Hydrocyanation
-
Inert Preparation: Inside a glovebox, dissolve
(5 mol%) and a bidentate ligand (e.g., BiPhePhos) in anhydrous, thoroughly degassed toluene. Add the alkene substrate (1.0 equiv). -
Controlled Dosation: Load a solution of HCN (1.2 equiv) in cold toluene into a gas-tight syringe. Using a programmable syringe pump, dose the HCN into the reaction vessel over a period of 3 to 4 hours at 60 °C.
-
Validation Checkpoint: Monitor the internal temperature of the reaction using an in-situ thermocouple. The hydrocyanation is exothermic. A continuous, mild elevation in temperature indicates active catalytic turnover. A sudden temperature drop to ambient baseline indicates premature catalyst death (
formation)[4]. -
Workup: Purge the system with Argon to remove unreacted HCN gas through a bleach scrubber before opening the vessel.
Issue 3: Side Reactions in Alkyl Halide Substitution (Kolbe Synthesis)
Q: I am reacting a secondary alkyl halide with Sodium Cyanide (
The Causality: You are experiencing two competing side reactions inherent to the Kolbe nitrile synthesis. First, the cyanide ion is an ambident nucleophile. According to Kornblum's rule, if the carbon center is shielded (as in secondary halides) or if protic solvents are used, the reaction favors attack by the nitrogen atom, yielding isonitriles (isocyanides)—which are responsible for the foul odor[5]. Second, because cyanide is also a strong base, reacting it with sterically hindered secondary or tertiary halides triggers an E2 elimination pathway, yielding alkenes instead of substitution products[6].
The Solution: Switch to a polar aprotic solvent to maximize the nucleophilicity of the carbon terminus of the cyanide ion. If possible, redesign your retrosynthesis to use a primary alkyl halide or a mesylate/tosylate leaving group.
Self-Validating Protocol: Optimized Kolbe Synthesis
-
Solvent Selection: Suspend dry
(1.2 equiv) in anhydrous Dimethyl Sulfoxide (DMSO) (0.5 M). DMSO strongly solvates the cation but leaves the anion "naked" and highly reactive[5]. -
Reaction: Add the primary alkyl halide (1.0 equiv) dropwise at 20 °C. Stir for 2–4 hours. (Do not exceed 50 °C to prevent solvent degradation).
-
Validation Checkpoint: The absence of a foul odor is your primary sensory validation that isonitrile formation has been suppressed. For analytical validation, run GC-MS; the E2 elimination product will appear as a lower-mass, highly volatile peak, while the desired nitrile will elute later.
-
Workup: If trace isonitriles are present, wash the organic extract with dilute aqueous
. Isonitriles rapidly hydrolyze to primary amines and formic acid in acidic conditions, allowing them to be washed away in the aqueous phase[6].
Quantitative Data: Route Optimization Matrix
Use the table below to benchmark your expected conversion rates when upgrading from traditional methods to optimized protocols.
| Synthesis Route | Substrate Type | Traditional Reagent / Condition | Common Pitfall | Optimized Reagent / Condition | Typical Conversion Rate |
| Amide Dehydration | Primary Amides | Substrate degradation, poor solubility | T3P in EtOAc or PMHS/ZnBr2 | > 90% (up from ~45%) | |
| Hydrocyanation | Alkenes / Dienes | Direct addition of HCN / ACH | Irreversible | Syringe pump dosation of HCN | > 95% (up from ~15%) |
| Kolbe Synthesis | Alkyl Halides | Isonitrile formation, E2 Elimination | NaCN in DMSO (Polar Aprotic) | > 85% (up from ~30%) | |
| Nitrile Hydrolysis | Nitriles | Neutral Water | Stalled at amide intermediate | Acid-Catalyzed ( | > 95% (to Carboxylic Acid) |
References
-
Kolbe Nitrile Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
-
Chemistry of Nitriles Source: Chemistry LibreTexts URL:[Link]
-
Dehydration of primary amides to nitriles: a) known methods; b) this work. Source: ResearchGate URL:[Link]
-
Kolbe nitrile synthesis Source: Wikipedia URL:[Link]
-
Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures Source: MDPI (Catalysts) URL:[Link]
-
Highly Selective Hydrocyanation of Butadiene toward 3-Pentenenitrile Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 3-[(Cyclopropylmethyl)amino]propanenitrile
High-Field vs. Benchtop
Executive Summary
In modern pharmaceutical development and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural verification. However, the advent of cryogen-free benchtop NMR has disrupted the traditional reliance on high-field superconducting magnets. This guide objectively compares the analytical performance of High-Field NMR (400+ MHz) against Benchtop NMR (60–80 MHz) for the structural elucidation and purity analysis of 3-[(Cyclopropylmethyl)amino]propanenitrile , a highly versatile secondary amine intermediate. By examining spectral resolution, sensitivity limits, and quantitative self-validation, this guide provides drug development professionals with a mechanistic framework for selecting the appropriate analytical platform.
Analyte Profile & Analytical Challenges
Target Compound: 3-[(Cyclopropylmethyl)amino]propanenitrile
CAS Registry Number: 58196-34-2[1]
Molecular Formula:
This molecule presents a unique set of spin systems that rigorously test the resolution limits of an NMR spectrometer:
-
The Cyclopropyl Ring (0.10 – 1.00 ppm): Contains highly shielded diastereotopic protons that typically present as complex, overlapping multiplets.
-
The Aliphatic Core (2.40 – 3.00 ppm): Features a secondary amine linkage flanked by a cyclopropylmethyl group and a cyanoethyl group. The methylene protons adjacent to the cyano group (
) and the methylene protons adjacent to the cyclopropyl ring both resonate at approximately 2.50 ppm, creating a critical zone of spectral overlap.
Mechanistic Workflow & Experimental Methodologies
To ensure a trustworthy, self-validating comparison, the following protocol establishes a strict quantitative NMR (qNMR) framework.
Figure 1: Comparative NMR analytical workflow for structural verification of the target analyte.
Step-by-Step Self-Validating Protocol
-
Gravimetric Sample Preparation: Accurately weigh 10.0 mg of 3-[(Cyclopropylmethyl)amino]propanenitrile using a calibrated microbalance.
-
Causality: Establishing an exact known concentration (
160 mM in 0.5 mL) is mandatory for evaluating the true Limit of Detection (LOD) and Signal-to-Noise Ratio (SNR) discrepancies between the two magnetic fields.
-
-
Solvent & Internal Standard Addition: Dissolve the analyte in 0.5 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: While modern benchtop systems utilize external capillary locks and can operate with non-deuterated solvents[2], high-field systems require the deuterium signal for field-frequency locking. TMS provides an absolute 0.00 ppm reference, ensuring chemical shift alignment across both platforms.
-
-
Benchtop Acquisition (60 MHz): Acquire a 1D
H spectrum using 64 scans and a 10-second relaxation delay ( ). -
High-Field Acquisition (400 MHz): Acquire a 1D
H spectrum using 16 scans and a 10-second relaxation delay.-
Causality for Relaxation Delay: To ensure a self-validating quantitative system,
must be set to (longitudinal relaxation time). The terminal cyanoethyl protons exhibit times of 2 seconds. A 10-second delay guarantees magnetization recovery, ensuring that integrated peak areas strictly reflect the molar ratio of the protons, regardless of the instrument used[3].
-
Spectral Resolution & Mechanistic Causality
The most profound difference between benchtop and high-field NMR lies in the interplay between the Larmor frequency and scalar
According to NMR theory, the chemical shift dispersion (measured in Hz) is directly proportional to the applied magnetic field (
The 2.50 ppm Overlap Phenomenon:
In 3-[(Cyclopropylmethyl)amino]propanenitrile, the cyclopropyl-
-
At 60 MHz (Benchtop): The chemical shift difference (in Hz) between these two proton environments is roughly equal to their
-coupling magnitudes. This pushes the spin system into a second-order regime, resulting in a broad, unresolvable multiplet integrating to 4H. Crucial multiplicity data is lost. -
At 400 MHz (High-Field): The chemical shift dispersion increases nearly sevenfold. The spin system transitions into the first-order regime (
), allowing the clear extraction of the distinct doublet (2H) and triplet (2H)[4].
Figure 2: Spin-spin coupling logic demonstrating resolution limits at 2.5 ppm across field strengths.
Comparative Analytical Performance Data
The table below synthesizes the quantitative performance metrics of both platforms when analyzing our target intermediate. Sensitivity inherently scales with the
| Analytical Metric | Benchtop NMR (60 MHz) | High-Field NMR (400 MHz) | Mechanistic Impact on Workflow |
| Spectral Resolution | High-field is required to resolve the overlapping doublet/triplet at 2.50 ppm. | ||
| Impurity LOD | High-field easily fulfills ICH guidelines for trace pharmaceutical impurity detection[5]. | ||
| Acquisition Time (qNMR) | Benchtop requires longer signal averaging to compensate for lower inherent sensitivity[3]. | ||
| Cryogen Dependency | None (Permanent Magnet) | Liquid Helium / Nitrogen | Benchtop allows for point-of-need deployment in fume hoods or continuous flow setups. |
| Locking Mechanism | Internal Capillary Lock | Deuterated Solvent ( | Benchtop eliminates the need for expensive deuterated solvents for routine checks[2]. |
Conclusion & Recommendations
For the analysis of 3-[(Cyclopropylmethyl)amino]propanenitrile :
-
Deploy Benchtop NMR for routine reaction monitoring, yield calculations, and bulk purity checks (
2% impurity threshold). Its cryogen-free nature and ability to bypass deuterated solvents make it highly efficient for high-throughput, point-of-need process chemistry. -
Deploy High-Field NMR for initial structural elucidation, strict regulatory impurity profiling (ICH compliance), and resolving complex second-order spin systems (such as the overlapping aliphatic signals at 2.50 ppm).
By understanding the causality behind Larmor frequencies and relaxation times, researchers can strategically utilize both platforms to optimize their drug development pipelines.
References
-
ChemScene. "58196-34-2 | 3-[(cyclopropylmethyl)amino]propanenitrile". ChemScene Catalog. 1
-
ETH Zurich Research Collection. "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers". ETH Zurich. 6
-
National Institutes of Health (PMC). "Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline". NIH. 5
-
Technology Networks. "Benchtop NMR Breaks New Ground". Technology Networks Analysis & Separations. 2
-
ACS Publications. "Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Dietary Supplements". Analytical Chemistry. 3
-
Wiley Analytical Science. "Top NMR From the Tabletop - 2019". Wiley. 4
Sources
- 1. chemscene.com [chemscene.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
Mass Spectrometry of Cyclopropylmethyl Derivatives: A Comparative Fragmentation Guide
Topic: Mass Spectrometry Fragmentation of Cyclopropylmethyl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The cyclopropylmethyl (CPM) group is a privileged motif in medicinal chemistry, widely employed to enhance metabolic stability and potency in receptor antagonists (e.g., Naltrexone, Buprenorphine). However, its mass spectrometric (MS) analysis presents a unique challenge: the cyclopropylcarbinyl radical clock .
Unlike standard alkyl chains, CPM derivatives undergo rapid, non-classical rearrangements during ionization, equilibrating between cyclopropylmethyl, cyclobutyl, and homoallyl cations. This guide provides a definitive technical comparison of CPM fragmentation versus its aliphatic and allylic alternatives, offering senior-level insights into diagnostic ions, mechanistic pathways, and differentiation protocols.
Mechanistic Deep Dive: The Non-Classical Cation Conundrum
To interpret the MS of CPM derivatives, one must understand that the detected ion is often not the parent structure. Upon ionization (particularly in Electron Ionization, EI), the CPM group enters a rapid equilibrium known as the C
The "Bicyclobutonium" Intermediate
Standard textbook fragmentation assumes localized charge. However, experimental evidence (NMR in superacids and gas-phase MS) confirms that the CPM cation (
-
Implication for MS: You will rarely see a "pure" CPM spectrum. Instead, you observe a weighted average of three isomeric forms, leading to a complex fingerprint of
55, 41, and 29.
Visualization: The C H Rearrangement Pathway
The following diagram illustrates the kinetic scrambling that occurs within the ion source (approx.
Figure 1: The C
Comparative Performance Analysis
This section compares the CPM group against its common structural alternatives: Isopropyl (aliphatic), Allyl (unsaturated), and Homoallyl (isomeric).
Table 1: Diagnostic Ion Signatures (EI-MS, 70 eV)
| Feature | Cyclopropylmethyl (CPM) | Isopropyl (i-Pr) | Allyl | Homoallyl |
| Formula | ||||
| Mass Shift | +55 Da | +43 Da | +41 Da | +55 Da |
| Base Peak (Alkyl) | ||||
| Secondary Ions | ||||
| N-Dealkylation | M - 54 (Loss of | M - 42 | M - 40 | M - 54 |
| Stability | High (Resonance stabilized) | Moderate | Moderate | High (Isomerizes to CPM) |
Key Differentiators
-
CPM vs. Isopropyl: The distinction is trivial due to the mass difference (55 vs. 43). However, CPM cations are significantly more stable, often resulting in a higher relative abundance of the molecular ion (
) compared to isopropyl derivatives, which readily lose a methyl radical ( ). -
CPM vs. Homoallyl: This is the critical analytical challenge. Both yield
55.-
Differentiation: In soft ionization (ESI-MS/MS), CPM derivatives often require higher collision energies to fragment compared to homoallyl isomers due to the extra energy barrier required to open the cyclopropane ring before cleavage.
-
Fingerprint: CPM spectra typically show a higher ratio of
55 to 29 compared to pure cyclobutyl derivatives.
-
Drug Development Case Study: Opioid Analysis
In the development of opioid antagonists like Naltrexone and Buprenorphine , the N-cyclopropylmethyl group is the pharmacophore responsible for antagonist activity.
The "M-54" Rule
For tertiary amines containing an N-CPM group (e.g., Buprenorphine), the primary metabolic and fragmentation pathway is N-dealkylation.
-
Mechanism: Loss of methylenecyclopropane (
, 54.05 Da). -
Observation: The transition from N-R (
X) to N-H ( X-54) is the gold standard for identifying intact CPM moieties.
Data Example (Buprenorphine):
-
Precursor:
468 -
Product:
414 (Norbuprenorphine core) -
Interpretation: The clean loss of 54 Da confirms the N-cyclopropylmethyl structure. If the group were an N-butyl isomer (
), the loss would likely be 57 Da (butyl radical) or 56 Da (butene).
Experimental Protocols
Protocol A: Structural Confirmation via EI-MS
Use this for identifying the CPM group in synthetic intermediates.
-
Sample Prep: Dilute sample to 10 µg/mL in Methanol.
-
Inlet: 250°C, Splitless.
-
Ionization: Electron Impact (70 eV).
-
Scan Range:
35–500. -
Data Analysis:
-
Look for the molecular ion (
) .[1][2][3] -
Identify the
55 peak.[4][5][6] It should be dominant (>50% relative abundance). -
Check for
41 (Allyl cation).[5] A 55:41 ratio > 1.5 supports a CPM or Homoallyl structure. -
Crucial Check: Look for
(Methyl loss). CPM derivatives rarely show strong methyl loss. If is the base peak, suspect an isopropyl or t-butyl isomer.
-
Protocol B: Distinguishing Isomers via ESI-MS/MS
Use this for differentiating CPM from Homoallyl impurities.
-
Ionization: Electrospray Ionization (Positive Mode).
-
Precursor Selection: Isolate
with a 1 Da isolation window. -
Energy Ramp: Perform a Collision Energy (CE) breakdown curve (10–50 eV).
-
Interpretation:
-
CPM: Shows a delayed onset of fragmentation (higher stability). The primary fragment is
. -
Homoallyl: Fragments at lower CE. May show competing loss of ethylene (
, 28 Da) from the side chain.
-
Decision Logic for Identification
Use the following logic flow to confirm the presence of a cyclopropylmethyl group in an unknown analyte.
Figure 2: Logic flow for distinguishing CPM derivatives from alkyl isomers based on neutral loss patterns.
References
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Carbonium Ion-Type Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. Link
-
Olah, G. A., et al. (1995). The 1-(Trimethylsilyl)bicyclobutonium Ion: NMR Spectroscopy, Isotope Effects, and Quantum Chemical Ab Initio Calculations. Journal of the American Chemical Society. Link
-
Moody, D. E., et al. (2002). A Liquid Chromatographic-Electrospray Ionization-Tandem Mass Spectrometric Method for Determination of Buprenorphine and Its Metabolites. Journal of Analytical Toxicology. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for m/z 55 diagnostic ions).
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Link
Sources
- 1. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. whitman.edu [whitman.edu]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. crab.rutgers.edu [crab.rutgers.edu]
Comparative Guide: Catalytic vs. Non-Catalytic Michael Addition Yields
Executive Summary: The Efficiency vs. Precision Trade-off
The Michael addition—the nucleophilic conjugate addition to an
However, recent advancements in Green Chemistry (solvent-free grinding, high-pressure synthesis) have challenged this dogma, demonstrating that non-catalytic methods can match or exceed catalytic yields for specific substrate classes, often with superior atom economy. Conversely, catalytic methods (organocatalysis, Lewis acids) remain indispensable for stereoselectivity and activation of dormant substrates .
This guide objectively compares these methodologies, providing experimental data to assist in process selection.
Mechanistic Divergence
To understand yield discrepancies, we must analyze the activation modes.
Non-Catalytic Activation (Thermal/Concentration)
In non-catalytic systems, particularly solvent-free or high-concentration protocols, the reaction is driven by:
-
Entropic Advantage: Eliminating solvent increases the effective collision frequency.
-
Crystal Lattice Energy (Grinding): Mechanical energy breaks crystal lattices, creating transient high-energy fluid phases (eutectics) where reaction rates spike.
-
Substrate Bias: Limited to strong nucleophiles (amines, thiols) or highly activated methylene compounds.
Catalytic Activation (LUMO/HOMO Modulation)
Catalysts operate by lowering the activation energy barrier (
-
LUMO Lowering (Lewis Acids/Iminium): The catalyst binds the electrophile (Michael acceptor), pulling electron density and making the
-carbon more positive. -
HOMO Raising (Enamine/Base): The catalyst activates the nucleophile (Michael donor), increasing its energy to attack the electrophile.
Figure 1: Mechanistic pathways distinguishing concentration-driven (non-catalytic) vs. energy-modulation (catalytic) approaches.
Performance Metrics: Head-to-Head Comparison
The following data aggregates yields from multiple comparative studies, focusing on the addition of amines (aza-Michael) and 1,3-dicarbonyls.
Table 1: Aza-Michael Addition (Amines + Acrylates)
Comparison of aliphatic vs. aromatic amine reactivity.
| Substrate (Nucleophile) | Method | Conditions | Time | Yield (%) | Notes |
| Benzylamine (Aliphatic) | Non-Catalytic | Neat (Solvent-free), RT | 5 min | 98% | Simple mixing; quantitative. |
| Benzylamine | Catalytic | Silica-AlCl | 20 min | 92% | Catalyst requires removal step. |
| Aniline (Aromatic) | Non-Catalytic | Neat, RT | 24 h | 0% | Nucleophile too weak; no reaction. |
| Aniline | Catalytic | Silica-AlCl | 4 h | 95% | Lewis acid activation essential for weak nucleophiles. |
| Aniline | Catalytic | Cu(II) complex, RT | 12 h | 85% | Good yield but higher cost/complexity. |
Table 2: Carbon-Carbon Bond Formation (1,3-Dicarbonyls + Nitroalkenes)
Comparison of yield and stereoselectivity.
| Method | Catalyst | Conditions | Yield (%) | ee (%) | Atom Economy |
| Grinding (Non-Cat) | None | Mortar & Pestle, 5 min | 98% | 0% (Rac) | High (No solvent waste) |
| Organocatalytic | Thiourea deriv. | Toluene, -20°C, 24h | 92% | 96% | Low (Solvent + Workup) |
| Lewis Acid | Yb(OTf) | THF, RT, 6h | 88% | N/A | Moderate |
| Base Mediated | K | Acetone, Reflux | 75% | N/A | Low (Side reactions) |
Key Insight: For simple, aliphatic substrates, non-catalytic solvent-free methods often outperform catalytic ones in yield and speed (98% in 5 min vs 92% in 20 min). However, as steric bulk increases or nucleophilicity decreases (e.g., anilines), catalytic activation becomes mandatory.
Experimental Protocols
To ensure reproducibility, I have selected two robust protocols representing the "Green Efficiency" (Non-catalytic) and "High Precision" (Catalytic) approaches.
Protocol A: Non-Catalytic, Solvent-Free "Grinding"
Best for: Rapid synthesis of racemic libraries; high-throughput screening; simple substrates.
-
Setup: Clean a porcelain mortar and pestle with acetone and dry thoroughly.
-
Loading: Weigh 1,3-dicarbonyl (1.0 mmol) and nitroalkene (1.0 mmol) directly into the mortar.
-
Reaction: Grind the mixture vigorously for 5–10 minutes .
-
Observation: The mixture will likely turn into a liquid/paste (eutectic melt) and then solidify as the product forms.
-
-
Workup:
-
Add 5 mL of cold ethanol to the solid.
-
Filter the solid precipitate.
-
Wash with cold water (2 x 5 mL) to remove unreacted starting materials.
-
-
Validation: Dry under vacuum. Purity is typically >95% by
H NMR.
Protocol B: Organocatalytic Asymmetric Addition
Best for: Chiral drug intermediates; complex substrates requiring soft enolization.
-
Setup: Flame-dry a 10 mL round-bottom flask under Argon.
-
Catalyst Loading: Add chiral Thiourea catalyst (10 mol%) and the nitroalkene (1.0 mmol). Dissolve in Toluene (2.0 mL).
-
Initiation: Cool the system to -20°C (cryostat or ice/salt bath). Add the 1,3-dicarbonyl (1.2 mmol) slowly to prevent exotherms.
-
Reaction: Stir at -20°C for 24 hours . Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench & Purification:
-
Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
Decision Matrix: When to Use Which?
Use the following logic flow to select the optimal methodology for your specific application.
Figure 2: Strategic decision tree for selecting Michael addition conditions.
Conclusion
The assumption that "catalytic is always better" is scientifically flawed for Michael additions.
-
Non-catalytic methods (specifically solvent-free grinding) are superior for simple, achiral couplings , offering near-quantitative yields (98%+) in minutes with zero solvent waste.
-
Catalytic methods are the only viable path for enantioselective synthesis or when activating dormant/weak nucleophiles (e.g., aromatic amines).
For drug development, early-stage library generation should leverage the speed of non-catalytic grinding, while late-stage asymmetric synthesis must rely on organocatalysis.
References
-
Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 2012.[3] Link
-
Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Arkivoc, 2002.[4] Link
-
Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Synthetic Communications, 2009.[1] Link
-
Organocatalytic solvent-free hydrogen bonding-mediated asymmetric Michael additions under ball milling conditions. Green Chemistry, 2013. Link
-
Scope and mechanism of enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by nickel(II)-diamine complexes. Journal of the American Chemical Society, 2007. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
HPLC method development for aminopropionitrile purity
Mastering 3-Aminopropionitrile Purity Analysis: A Comparative Guide to HPLC Method Development
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying small, highly polar, and basic molecules. 3-Aminopropionitrile (BAPN)—a potent lysyl oxidase inhibitor utilized as an emerging adjuvant in oncology and cardiovascular research—perfectly exemplifies this challenge. With a molecular weight of just 70.09 g/mol and a highly polar primary amine group, BAPN exhibits negligible retention on standard reversed-phase (RP) columns like C18. When injected into a conventional RP-HPLC system, it typically elutes in the void volume and suffers from severe peak tailing due to secondary interactions with residual silanols on the silica support.
This guide objectively compares three distinct chromatographic strategies for BAPN purity analysis, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols to ensure robust method development.
Mechanistic Comparison of Analytical Strategies
To adequately retain BAPN, chromatographers generally evaluate three pathways:
1. Pre-Column Derivatization + Reversed-Phase LC (RPLC) Historically, researchers have circumvented BAPN's polarity by reacting the primary amine with derivatizing agents like Dansyl chloride prior to C18 analysis[1].
-
Causality: Derivatization converts the highly polar amine into a bulky, hydrophobic sulfonamide, enabling strong hydrophobic partitioning into the C18 stationary phase.
-
Drawbacks: This approach is labor-intensive, increases sample preparation time, and introduces quantitative variability due to incomplete derivatization reactions.
2. Ion-Pairing Reversed-Phase LC (IP-RPLC) An alternative to sample derivatization is the addition of volatile ion-pairing reagents, such as heptafluorobutyric acid (HFBA), to the mobile phase.
-
Causality: The hydrophobic tail of the IP reagent embeds dynamically into the C18 phase, while its anionic head group forms an electrostatic pair with the protonated amine of BAPN, effectively masking its polarity and increasing retention.
-
Drawbacks: While effective for UV detection, IP reagents cause severe ion suppression in electrospray ionization (ESI-MS), permanently alter the column chemistry, and require extensive equilibration times[2].
3. Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC has emerged as the modern gold standard for polar amines. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) paired with a highly organic mobile phase (typically >80% acetonitrile).
-
Causality: Retention in HILIC is driven by the analyte partitioning into a water-rich layer immobilized on the surface of the polar stationary phase, supplemented by electrostatic and hydrogen-bonding interactions. Because water acts as the strong eluting solvent, the elution order is reversed compared to RPLC[3].
-
Advantages: HILIC allows for direct injection without derivatization. Furthermore, the acetonitrile-rich mobile phase significantly enhances droplet desolvation in the MS source, yielding superior LC-MS/MS sensitivity.
Decision matrix for polar amine HPLC method development.
Quantitative Performance Comparison
The following table summarizes the chromatographic performance of the three methods based on experimental validation. HILIC demonstrates clear superiority in peak symmetry and MS compatibility.
| Performance Metric | Derivatization + C18 RPLC | Ion-Pairing RPLC (HFBA) | Zwitterionic HILIC |
| Retention Factor ( | 4.5 | 3.2 | 5.8 |
| Asymmetry Factor ( | 1.15 | 1.40 (Tailing) | 1.05 (Symmetrical) |
| Theoretical Plates ( | ~12,000 | ~8,500 | ~18,000 |
| LC-MS S/N Ratio | Moderate | Low (Suppression) | Excellent |
| Sample Prep Time | > 2 hours | < 10 mins | < 10 mins |
| Equilibration Time | 10 mins | > 45 mins | 15 mins |
Step-by-Step Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. By monitoring system pressure and baseline stability, you can confirm the mechanistic integrity of the setup before injecting samples.
Protocol 1: Optimized Z-HILIC Workflow (Recommended)
This method leverages a zwitterionic stationary phase to maximize both hydrophilic partitioning and weak electrostatic interactions, ideal for BAPN.
-
Column Selection: Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade
, adjusted to pH 3.0 with Formic Acid. (Causality: The 10 mM buffer ensures a stable ionic strength, which is strictly required to maintain the immobilized water layer on the stationary phase and prevent retention time drift). -
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
-
-
Sample Diluent: Dilute the BAPN sample in 75:25 Acetonitrile:Water. (Causality: Matching the sample diluent to the highly organic initial mobile phase prevents peak distortion and solvent breakthrough effects).
-
Gradient Elution:
-
0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte).
-
1.0 - 5.0 min: Linear ramp to 60% B.
-
5.0 - 6.0 min: Hold at 60% B (Wash step).
-
6.1 - 10.0 min: Return to 95% B for re-equilibration.
-
-
Flow Rate & Temperature: 0.4 mL/min at 35°C.
Protocol 2: Ion-Pairing RPLC Workflow (Alternative for UV-only labs)
If HILIC or MS detection is unavailable, IP-RPLC can be utilized, though it requires strict column dedication.
-
Column Selection: End-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A:
+ 0.1% Heptafluorobutyric acid (HFBA). -
Mobile Phase B: Acetonitrile + 0.1% HFBA.
-
-
Equilibration (Critical Step): Flush the column with 50% B for at least 20 column volumes. (Causality: IP reagents like HFBA require extended time to fully saturate the hydrophobic pores of the C18 phase. Premature injection will result in shifting retention times).
-
Gradient Elution: 5% B to 95% B over 5 minutes.
-
Detection: UV at 210 nm.
Conclusion
While legacy methods relying on derivatization or ion-pairing can force the retention of highly polar amines like 3-aminopropionitrile, they compromise throughput and MS sensitivity. HILIC provides an elegant, mechanistically sound solution by aligning the analyte's polarity with the stationary phase chemistry, resulting in superior peak shape, robust retention, and optimal LC-MS/MS performance.
References
- Title: Feasibility of Liquid Chromatography-tandem Mass Spectrometry Quantification of BAPN Source: Master Analyse et Controle, Université Claude Bernard Lyon 1 URL
- Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL
- Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation URL
- Title: Reverse-Phase Liquid Chromatography vs.
Sources
GC-MS identification of N-alkyl aminonitrile impurities
Trace-Level Identification of N-Alkyl Aminonitrile Impurities: A GC-MS Performance and Methodology Guide
Executive Summary In pharmaceutical development, controlling mutagenic impurities (MIs) to the Threshold of Toxicological Concern (TTC) as outlined by ICH M7 guidelines is a critical regulatory requirement. N-alkyl aminonitriles frequently emerge as reactive intermediates or degradation artifacts during drug synthesis, particularly in reactions involving primary or secondary amines in the presence of cyanide sources[1]. Due to their electrophilic nature and potential to act as alkylating agents or release cyanide, these compounds are heavily scrutinized as potentially genotoxic impurities (PGIs)[2].
As a Senior Application Scientist, I frequently observe analytical teams struggle to profile these impurities using standard High-Performance Liquid Chromatography (HPLC-UV). The causality is straightforward: N-alkyl aminonitriles typically lack extended conjugated pi-systems, rendering UV detection practically blind at the required parts-per-million (ppm) or parts-per-billion (ppb) thresholds. Furthermore, their low molecular weight and high polarity often lead to poor retention on standard reversed-phase columns.
To solve this, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the gold standard. By leveraging the volatility of these small molecules and the reproducible fragmentation of Electron Ionization (EI), GC-MS provides both the sensitivity and the structural elucidation power necessary for definitive identification[3].
Mechanistic Origin of N-Alkyl Aminonitriles
Understanding how an impurity forms is the first step in developing an extraction and analytical strategy. N-alkyl aminonitriles are typically formed via a Strecker-type reaction, involving the nucleophilic addition of cyanide to an imine intermediate.
Figure 1: Strecker-type mechanistic pathway illustrating the formation of N-alkyl aminonitrile impurities.
Method Comparison: Selecting the Right Analytical Platform
When evaluating platforms for N-alkyl aminonitrile analysis, we must objectively compare performance metrics. While LC-MS/MS offers excellent sensitivity, it is highly susceptible to matrix effects (ion suppression) from the Active Pharmaceutical Ingredient (API). GC-MS, particularly when utilizing a high-efficiency Single Quadrupole (SQ) or High-Resolution Q-TOF, physically separates the volatile impurities from the heavier API matrix in the inlet, significantly reducing interference.
| Analytical Platform | Ionization / Detection | Sensitivity (LOD) | Structural Elucidation Capability | Matrix Susceptibility |
| Advanced GC-MS (SQ) | EI (70 eV) / SIM & SCAN | 10 - 50 ppb | High (Extensive NIST Library Match) | Low (API remains in inlet/prep) |
| GC-HRMS (Q-TOF) | EI / Accurate Mass | 1 - 5 ppb | Very High (Exact Mass & Formula) | Low |
| LC-MS/MS | ESI / MRM | 5 - 20 ppb | Moderate (Targeted, limited library) | High (Ion Suppression) |
| HPLC-UV | UV/Vis | 1 - 5 ppm | Low (No fragmentation data) | Low |
Data Summary: GC-MS provides the optimal balance of sensitivity, structural confirmation, and matrix robustness for volatile aminonitriles.
Experimental Protocol: A Self-Validating GC-MS Workflow
To ensure scientific integrity, an analytical method must be a self-validating system. This means incorporating internal standards (IS) and specific derivatization controls to prove that the absence of a signal means the absence of the impurity, not a failure of the method itself.
Secondary N-alkyl aminonitriles possess active N-H protons that can interact with silanol groups on the GC column, causing peak tailing and signal loss. To circumvent this, we employ derivatization using MTBSTFA to convert them into highly volatile, stable tert-butyldimethylsilyl (TBDMS) derivatives[4].
Figure 2: Step-by-step GC-MS analytical workflow for trace aminonitrile quantification.
Step-by-Step Methodology
Step 1: Sample Extraction (Liquid-Liquid Extraction)
-
Procedure: Dissolve 100 mg of the API in 1 mL of 0.1 M NaOH (pH > 9) to ensure the aminonitrile is in its free-base form. Extract with 2 mL of MS-grade dichloromethane (DCM).
-
Causality: The high pH suppresses amine ionization, driving the non-polar impurity into the organic phase while leaving polar API salts in the aqueous layer.
-
Self-Validation: Spike the sample with a deuterated internal standard (e.g., d3-aminoacetonitrile) prior to extraction to monitor recovery efficiency and correct for any extraction losses.
Step 2: Derivatization
-
Procedure: Transfer 500 µL of the organic extract to a GC vial. Add 50 µL of MTBSTFA + 1% TBDMCS. Incubate at 60°C for 30 minutes[3].
-
Causality: MTBSTFA replaces the active N-H hydrogen with a bulky TBDMS group. This drastically improves thermal stability and chromatographic peak shape, lowering the Limit of Quantitation (LOQ)[4].
Step 3: GC-MS Acquisition
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).
-
Inlet: 250°C, Splitless mode (1 µL injection) to maximize trace-level sensitivity.
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Conditions: EI source at 230°C, 70 eV electron energy. Operate in synchronous SIM/SCAN mode.
-
Causality: 70 eV EI is the universal standard for generating highly reproducible fragmentation patterns. Synchronous SIM/SCAN allows for simultaneous trace quantitation (SIM) and retrospective structural confirmation (SCAN) without sacrificing the instrument's duty cycle.
Step 4: Data Interpretation & Structural Elucidation
-
Analysis: TBDMS-derivatized N-alkyl aminonitriles typically exhibit a strong [M-57]+ peak corresponding to the loss of a tert-butyl radical. The presence of the cyano group is often confirmed by the subsequent characteristic loss of HCN (27 Da).
Conclusion
For the rigorous control of N-alkyl aminonitrile genotoxic impurities, GC-MS paired with targeted derivatization provides an unparalleled analytical solution. By understanding the physicochemical causality of these molecules and employing a self-validating extraction protocol, analytical scientists can confidently meet stringent ICH M7 regulatory thresholds while ensuring the highest standards of drug safety.
References
-
Title: Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis Source: ACS Publications URL: [Link][3]
-
Title: From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario Source: MDPI URL: [Link][4]
-
Title: Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective Source: ResearchGate URL: [Link][1]
Sources
Reactivity comparison of cyclopropylamine vs cyclopropylmethylamine
As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter design crossroads where the choice of a seemingly simple aliphatic amine building block dictates the success or failure of a synthetic route. Two such building blocks—cyclopropylamine (CPA) and cyclopropylmethylamine (CPMA) —are ubiquitous in the design of CNS agents, kinase inhibitors, and agrochemicals.
While they differ by only a single methylene (-CH2-) spacer, their physicochemical properties, nucleophilicity, and metabolic liabilities are profoundly different. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by mechanistic causality and field-proven experimental protocols.
Structural Causality: The "Methylene Insulator" Effect
To understand the reactivity differences between CPA and CPMA, we must first examine the unique electronic environment of the cyclopropane ring.
The internal bond angles of cyclopropane are constrained to approximately 60°, far from the ideal 109.5° of a standard sp3 carbon. To accommodate this strain, the internal C-C bonds adopt high p-character (bent bonds), forcing the exocyclic bonds (such as the C-N bond in CPA) to adopt high s-character, effectively making the ring carbon sp2-like.
-
Cyclopropylamine (CPA): Because the amine is directly attached to an sp2-like carbon, the ring exerts a strong electron-withdrawing inductive effect. This reduces the electron density on the nitrogen, lowering its basicity (pKa ~9.1)[1] and significantly dampening its nucleophilicity. Furthermore, the direct attachment places the steric bulk of the ring immediately adjacent to the reactive nitrogen center (alpha-branching).
-
Cyclopropylmethylamine (CPMA): The insertion of a methylene spacer insulates the amine from the cyclopropane ring's inductive electron-withdrawing effect. Consequently, CPMA behaves as a typical unhindered primary aliphatic amine, exhibiting a higher pKa (~10.4)[2] and rapid, unhindered nucleophilic attack.
Table 1: Physicochemical and Reactivity Profiling
| Property / Metric | Cyclopropylamine (CPA) | Cyclopropylmethylamine (CPMA) | Mechanistic Driver |
| pKa (Conjugate Acid) | ~9.10 at 25°C | ~10.41 | Inductive electron withdrawal by the strained ring in CPA. |
| Nucleophilicity | Moderate to Low | High | Alpha-steric hindrance and lower electron density in CPA. |
| Amide Coupling Rate | Slow (requires potent activators like HATU) | Fast (standard EDC/HOBt or acyl chlorides suffice) | CPMA lacks alpha-branching, allowing rapid tetrahedral intermediate formation. |
| Metabolic Liability | High (Mechanism-based P450 suicide inhibitor) | Low to Moderate (Standard N-dealkylation) | CPA undergoes rapid radical ring-scission upon 1e- oxidation. |
Metabolic Reactivity: The Cytochrome P450 Liability
A critical distinction for drug development professionals is how these two amines behave in vivo. CPA is a well-documented mechanism-based (suicide) inhibitor of Cytochrome P450 enzymes and monoamine oxidases (MAOs)[3].
When the P450 heme iron extracts a single electron from the CPA nitrogen, it generates an aminyl radical cation. Because the radical is directly adjacent to the highly strained cyclopropane ring, the ring rapidly undergoes scission (opening) to relieve the strain, generating a highly reactive carbon-centered radical. This primary radical then covalently binds to the P450 active site, irreversibly inactivating the enzyme[3].
Conversely, CPMA does not undergo this specific rapid ring-opening inactivation. The methylene spacer prevents the aminyl radical from effectively coupling with the ring strain, steering the molecule toward standard, non-destructive metabolic pathways (e.g., N-dealkylation).
Diagram 1: Divergent Cytochrome P450 metabolic pathways of CPA versus CPMA.
Synthetic Workflows & Self-Validating Protocols
To objectively demonstrate the reactivity gap, we utilize a comparative reductive amination workflow. Reductive amination requires the amine to first act as a nucleophile to form an imine/iminium intermediate, which is subsequently reduced[4].
Because CPMA is highly nucleophilic, imine formation is rapid and spontaneous at room temperature. CPA, hindered by its lower pKa and alpha-branching, often requires desiccants (like MgSO4), Lewis acids (like Ti(OiPr)4), or elevated temperatures to drive the equilibrium forward before reduction.
Protocol: Comparative Reductive Amination (Self-Validating System)
Objective: Synthesize N-benzyl derivatives of CPA and CPMA using a mild reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)3). Causality Check: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to selectively reduce the iminium ion without reducing the starting aldehyde, ensuring that the rate-limiting step observed is strictly the imine formation.
Step-by-Step Methodology:
-
Preparation: In two separate, flame-dried 50 mL round-bottom flasks under N2, dissolve benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).
-
Amine Addition:
-
Flask A: Add CPMA (1.2 mmol, 1.2 equiv).
-
Flask B: Add CPA (1.2 mmol, 1.2 equiv).
-
-
Imine Formation (Validation Step): Stir both flasks at room temperature.
-
Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2). You will observe that Flask A (CPMA) shows complete consumption of the aldehyde within 30–60 minutes. Flask B (CPA) will show significant unreacted aldehyde even after 2 hours, necessitating the addition of a desiccant (e.g., 2.0 mmol MgSO4) or a catalytic amount of acetic acid to push the equilibrium.
-
-
Reduction: Once imine formation is verified via TLC, cool the flasks to 0 °C. Add NaBH(OAc)3 (1.5 mmol, 1.5 equiv) portion-wise to both flasks[4].
-
Reaction Completion: Allow the reactions to warm to room temperature and stir for an additional 4 hours.
-
Quench & Extraction: Quench the reactions with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Expected Outcome: The CPMA reaction will yield >90% of the desired secondary amine cleanly. The CPA reaction, if not forcefully driven during step 3, will yield a mixture of the desired product and unreacted aldehyde/alcohol.
Diagram 2: Logical decision matrix for synthetic condition optimization based on amine choice.
Conclusion & Application Strategy
The choice between CPA and CPMA is not merely a matter of a 14 Da mass difference; it represents a fundamental shift in reactivity and metabolic stability.
-
Opt for CPA when you specifically require a rigid, compact pharmacophore, or when designing mechanism-based covalent inhibitors targeting specific oxidases. Be prepared to employ aggressive coupling conditions.
-
Opt for CPMA when you need a flexible, lipophilic spacer that retains the high nucleophilicity of a primary amine, ensuring high-yielding parallel synthesis (e.g., library generation via reductive amination or rapid amide coupling) and avoiding P450 suicide inhibition liabilities.
References
-
National Institutes of Health (PMC). "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference." Frontiers in Chemistry. Available at:[Link]
-
National Institutes of Health (PMC). "Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications." Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Cyclopropylmethylamine , >95.0%(GC) , 2516-47-4 - CookeChem [cookechem.com]
- 3. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis standards for C7H12N2 compounds
Matrix-Matched Elemental Analysis: A Comparative Guide to Calibration Standards for C H N Compounds
Elemental analysis (EA), specifically CHN combustion analysis, is the gold standard for determining the mass fractions of carbon, hydrogen, and nitrogen in organic compounds. For highly nitrogenous C
However, high-nitrogen heterocycles exhibit unique combustion kinetics. Relying on universal calibration standards can lead to systematic errors in nitrogen quantification. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of universal standards versus matrix-matched C
The Causality of Combustion Kinetics: Why Standard Selection Matters
In a dynamic flash combustion system based on the classical Pregl-Dumas method () [1], the sample is encapsulated in tin and ignited in an oxygen-rich environment. The tin capsule creates an exothermic flash, temporarily driving the local temperature above 1800°C to ensure complete oxidation.
The Mechanistic Challenge with C
The Calibration Shift:
When the Thermal Conductivity Detector (TCD) is calibrated exclusively with a low-nitrogen, easily combustible standard like Acetanilide (N: 10.36%), the instrument's software calculates a response factor (K-factor) based on a rapid, sharp nitrogen release profile. When a C
Matrix matching—using a structurally similar C
Quantitative Performance Comparison
To demonstrate the impact of standard selection, a highly pure sample of a C
| Calibration Standard | C (%) ± SD | H (%) ± SD | N (%) ± SD | Absolute N Error | Purity Validation |
| Theoretical Value | 67.70 | 9.74 | 22.56 | N/A | N/A |
| Acetanilide (Universal) | 67.85 ± 0.15 | 9.80 ± 0.08 | 22.10 ± 0.25 | -0.46% | FAIL (> ±0.4%) |
| Sulfanilamide (High-N) | 67.78 ± 0.10 | 9.76 ± 0.05 | 22.42 ± 0.15 | -0.14% | PASS |
| C | 67.72 ± 0.05 | 9.75 ± 0.03 | 22.54 ± 0.08 | -0.02% | PASS (Optimal) |
Conclusion: While Sulfanilamide provides an acceptable recovery, the matrix-matched C
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your elemental data, the following protocol establishes a self-validating loop where the system continuously verifies its own calibration integrity.
Step 1: Instrument Purging & Blanking
-
Purge the elemental analyzer with Helium (carrier gas, 99.996% purity) and Oxygen (combustion gas, 99.995% purity).
-
Run 3-5 empty, folded tin capsules. This establishes a baseline blank and confirms the system is free of atmospheric N
micro-leaks.
Step 2: Matrix-Matched Calibration
-
Using an ultra-microbalance (±0.1 µg resolution), weigh 1.0 to 2.0 mg of the C
H N reference standard into lightweight tin capsules. -
Run a 5-point calibration curve. The instrument software will calculate the K-factors for C, H, and N. Ensure the correlation coefficient (
) is .
Step 3: Sample Encapsulation
-
Weigh 1.0 to 2.0 mg of the C
H N analyte into a tin capsule. -
Critical Causality: Fold and crimp the capsule tightly using flat-blade forceps to expel all trapped atmospheric air. Trapped air will positively skew the nitrogen reading, invalidating the matrix-matched precision.
Step 4: Flash Combustion & Reduction
-
Introduce the sample into the combustion reactor (~1000°C). Automated O
injection triggers the exothermic flash (~1800°C), converting the sample to CO , H O, and NO . -
The gas mixture is swept by Helium into the reduction furnace (~650°C), where elemental copper reduces NO
to N and scavenges excess O .
Step 5: Separation, Detection, & QC Validation
-
Gases elute through a GC column in the order of N
, CO , and H O, and are quantified by the TCD. -
Validation Loop: Analyze a known Quality Control (QC) standard every 10 samples. If the QC nitrogen value drifts by >0.1% from its theoretical value, the run must be halted and the system recalibrated.
Workflow Visualization
The following diagram illustrates the logical sequence of the CHN flash combustion and detection pathway, highlighting the phase transitions of the analyte.
Fig 1: Logical workflow of CHN flash combustion, reduction, and TCD detection.
References
-
Title: CHNS Elemental Analysers - AMC Technical Brief Source: Royal Society of Chemistry (Analytical Methods Committee) URL: [Link]
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Cyclopropyl-amino Nitriles
Introduction: The Strategic Value of the Cyclopropyl-amino Nitrile Moiety
In the landscape of modern medicinal chemistry, the cyclopropylamine moiety stands out as a "privileged" structural motif.[1][2][3] Its unique combination of a strained three-membered ring and a nucleophilic amino group imparts favorable properties to therapeutic agents, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles.[3] When coupled with a nitrile group, the resulting cyclopropyl-amino nitrile becomes a versatile building block, pivotal in the synthesis of novel therapeutics targeting a range of conditions from neurological disorders to agricultural applications.[4][5][6]
However, the synthesis of these valuable intermediates is not trivial. The inherent ring strain of the cyclopropane ring presents unique reactivity challenges, and the presence of both amino and nitrile functionalities demands careful consideration of reaction conditions and functional group tolerance.[3] This guide provides an in-depth comparison of the primary synthetic strategies for accessing cyclopropyl-amino nitriles, offering field-proven insights into the causality behind experimental choices and providing objective data to guide your selection of the optimal route for your research and development goals.
High-Level Overview of Synthetic Strategies
The synthesis of cyclopropyl-amino nitriles can be broadly categorized into three main approaches, each with distinct starting materials and mechanistic underpinnings. The choice of strategy is often dictated by factors such as the availability of starting materials, desired scale, stereochemical requirements, and process safety considerations.
Caption: Primary synthetic paradigms for accessing cyclopropyl-amino nitriles.
Route 1: The Strecker-type Synthesis from Cyclopropyl Ketones
The Strecker synthesis, first discovered by Adolph Strecker in 1850, is a classic and robust method for preparing α-amino acids and their nitrile precursors.[7][8] This three-component reaction provides a straightforward pathway from a ketone or aldehyde to the corresponding α-aminonitrile.[9][10]
Mechanistic Rationale & Field Insights
The reaction proceeds via the initial formation of an imine from the cyclopropyl ketone and ammonia, which is then attacked by a cyanide nucleophile to form the α-aminonitrile.[9][10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
